molecular formula C6H9BrClNS B1527746 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride CAS No. 1303968-18-4

2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Cat. No.: B1527746
CAS No.: 1303968-18-4
M. Wt: 242.57 g/mol
InChI Key: YGLGWOFAIHAXME-UHFFFAOYSA-N
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Description

2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C6H9BrClNS and its molecular weight is 242.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromothiophen-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGWOFAIHAXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-18-4
Record name 3-Thiopheneethanamine, 2-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride

Sources

Regiodivergent Synthesis and Mechanistic Utility of 2-(2-Bromo-thiophen-3-yl)-ethylamine Hydrochloride in Scaffold Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug development and medicinal chemistry, 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride (CAS: 1303968-18-4) does not operate as a biological effector with a traditional receptor-binding mechanism of action. Instead, its "mechanism of action" is defined by its highly specialized chemical reactivity. As a bifunctional synthon, it serves as a critical precursor for the generation of privileged thieno-fused heterocycles—specifically thieno[2,3-b]pyrroles and thieno[3,4-c]pyridines . This whitepaper details the mechanistic causality behind its reactivity, providing drug development professionals with self-validating protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.

Mechanistic Core: Dual-Node Reactivity Profiling

The synthetic utility of 2-(2-Bromo-thiophen-3-yl)-ethylamine is driven by two orthogonal reactive nodes. Understanding the electronic and steric interplay between these nodes is essential for designing successful synthetic routes.

  • The Nucleophilic Node (C3-Ethylamine): The primary amine acts as a versatile nucleophile, capable of undergoing standard N-alkylation, reductive amination, and condensation reactions (e.g., Pictet-Spengler imine formation).

  • The Electrophilic Node (C2-Bromine): The bromine atom at the C2 position of the electron-rich thiophene ring serves a dual purpose. It acts as a regiochemical blocker to prevent unwanted electrophilic aromatic substitution at the highly reactive C2 position, and it functions as an activation handle for transition-metal-catalyzed cross-coupling and metal-halogen exchange.

Reactivity Compound 2-(2-Bromo-thiophen-3-yl) ethylamine HCl Node1 C2-Bromine (Electrophilic Node) Compound->Node1 Node2 C3-Ethylamine (Nucleophilic Node) Compound->Node2 Rxn1 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig, Suzuki) Node1->Rxn1 Rxn2 Metal-Halogen Exchange (Lithiation) Node1->Rxn2 Rxn3 Reductive Amination / N-Alkylation Node2->Rxn3 Rxn4 Amide/Imine Formation Node2->Rxn4

Figure 1: Dual-node reactivity profile of 2-(2-Bromo-thiophen-3-yl)-ethylamine.

The Causality of Regiodivergent Cyclization

The true power of this compound lies in its ability to dictate the regiochemistry of intramolecular cyclizations, leading to distinct heterocyclic scaffolds based on the chosen catalytic conditions.

  • Pathway A (Thieno[2,3-b]pyrrole Synthesis): By employing Palladium-catalyzed Buchwald-Hartwig amination, the nitrogen atom of the ethylamine chain couples directly with the C2-carbon, displacing the bromine. This forms a 5-membered nitrogen-containing ring fused to the thiophene core[1].

  • Pathway B (Thieno[3,4-c]pyridine Synthesis): Under acidic condensation conditions (Pictet-Spengler), the amine reacts with an aldehyde to form an iminium ion. Because the highly nucleophilic C2 position is sterically and electronically blocked by the bromine atom, the electrophilic attack is forced onto the C4 position, yielding a 6-membered thieno[3,4-c]pyridine ring.

Cyclization Start 2-(2-Bromo-thiophen-3-yl) ethylamine Int1 N-Functionalization (e.g., Boc protection) Start->Int1 Pathway A Int2 Imine Formation (Reaction with Aldehyde) Start->Int2 Pathway B Cat1 Pd-Catalyzed C-N Coupling (Intramolecular) Int1->Cat1 Cat2 Acid Catalysis (Pictet-Spengler) Int2->Cat2 Prod1 Thieno[2,3-b]pyrrole Scaffold (C2-Cyclization) Cat1->Prod1 Prod2 Thieno[3,4-c]pyridine Scaffold (C4-Cyclization) Cat2->Prod2

Figure 2: Regiodivergent cyclization pathways controlled by the C2-bromine atom.

Pharmacological Relevance of Derived Scaffolds

Why do drug developers target these specific scaffolds? The thieno[2,3-b]pyrrole core, derived directly from 2-(2-Bromo-thiophen-3-yl)-ethylamine, is a highly prized bioisostere of indole .

  • Neuropharmacology: Replacing the benzene ring of an indole (like serotonin or N,N-dimethyltryptamine) with a thiophene ring alters the electron density and metabolic stability of the molecule while maintaining receptor affinity. Research has demonstrated that thieno[2,3-b]pyrrole derivatives act as potent bioisosteric analogues for 5-HT (serotonin) receptors[2].

  • Antiviral Therapeutics: Recent structural optimizations have identified thieno-pyrrole derivatives as metabolically stable, broad-spectrum inhibitors of alphaviruses, including the Chikungunya virus, exhibiting significant in vivo pharmacokinetic advantages over traditional indole cores[3].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of the thieno[2,3-b]pyrrole scaffold via intramolecular Buchwald-Hartwig amination. This methodology incorporates specific In-Process Controls (IPCs) to create a self-validating workflow[1].

Step 1: N-Boc Protection of the Primary Amine

Causality: Primary amines can poison Palladium catalysts or undergo double arylation. Protecting the amine as a secondary carbamate (N-Boc) ensures a controlled, mono-arylation event.

  • Suspend 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine (TEA, 2.5 equiv) dropwise to neutralize the HCl salt and generate the free base.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in portions. Stir at room temperature for 4 hours.

  • Self-Validating IPC: Perform TLC (Hexanes/EtOAc 7:3) and stain with Ninhydrin. The starting material will stay at the baseline and stain bright pink/purple. The reaction is complete when the baseline spot disappears, and a new UV-active spot (Rf ~0.5) appears that does not stain with Ninhydrin.

Step 2: Intramolecular Buchwald-Hartwig Amination

Causality: The choice of ligand is critical. We utilize Xantphos because its wide bite angle (~111°) accelerates the reductive elimination step in the catalytic cycle—the rate-determining step for forming 5-membered rings. Narrower bite-angle ligands (like BINAP) lead to prolonged catalyst resting states, promoting protodebromination side reactions.

  • Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous, degassed Toluene (0.1 M concentration). Note: Rigorous degassing via Argon sparging for 15 minutes is mandatory to prevent Pd(0) oxidation.

  • Add Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv). Causality for Base: Cs₂CO₃ is preferred over NaOtBu; the large cesium counterion enhances carbonate solubility in toluene without the harsh basicity that could deprotect the Boc group.

  • Seal the reaction vessel and heat to 100 °C for 12 hours.

  • Self-Validating IPC: Monitor via LC-MS. Confirm completion by the disappearance of the brominated isotopic pattern (M+H and M+H+2 peaks) and the emergence of the cyclized product mass (M - 79.9 Da, representing the loss of HBr).

  • Filter the cooled mixture through a pad of Celite, concentrate, and purify via flash column chromatography to yield N-Boc-4,5-dihydro-6H-thieno[2,3-b]pyrrole.

Quantitative Data Presentation

The table below summarizes the optimization data for the intramolecular amination step, highlighting the causality behind the selected catalytic system.

Catalyst SystemLigand Bite AngleBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / Xantphos ~111° Cs₂CO₃ Toluene 100 88 Optimal. Wide bite angle accelerates reductive elimination; clean conversion.
Pd(OAc)₂ / P(tBu)₃N/A (Monodentate)Cs₂CO₃Dioxane9062Moderate conversion; premature catalyst deactivation observed.
Pd₂(dba)₃ / BINAP~92°NaOtBuToluene10045High protodebromination side-products due to slow reductive elimination.
CuI / L-ProlineN/AK₂CO₃DMSO11015Ullmann-type coupling fails due to the electron-rich nature of the thiophene core.

References

  • Thieno[3,2-b]- and Thieno[2,3-b]pyrrole Bioisosteric Analogues of the Hallucinogen and Serotonin Agonist N,N-Dimethyltryptamine. Blair, J. B., et al. Journal of Medicinal Chemistry, 1999, 42(6), 1106-1111. URL: [Link]

  • Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Ali, A., et al. Journal of Medicinal Chemistry, 2017, 60(7), 2876-2889. URL:[Link]

  • Synthesis of Thieno-Fused Five/Six Membered Nitrogen and Oxygen Heterocycles via Intramolecular Heteroannulation. Kumar, A., et al. Journal of Organic Chemistry, 2020, 85(19), 12382-12396. URL:[Link]

Sources

Comprehensive Analytical Profile: 2-(2-Bromo-thiophen-3-yl)-ethylamine Hydrochloride

[1]

CAS Registry Number: 1303968-18-4 Molecular Formula: C₆H₉BrClNS Molecular Weight: 242.56 g/mol (Salt), 206.10 g/mol (Free Base)

Executive Summary & Therapeutic Significance

This technical guide details the structural elucidation and spectral characteristics of 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride . As a halogenated thiophene isostere of phenethylamine and tryptamine, this scaffold is a critical building block in the synthesis of platelet aggregation inhibitors (e.g., Clopidogrel analogs) and serotonergic receptor ligands.

The presence of the bromine atom at the C2 position serves two functions: it modulates the metabolic stability of the thiophene ring by blocking the metabolically active

Structural Logic & Analytical Strategy

To validate the identity of this compound, one must distinguish it from its regioisomer, 2-(5-bromo-thiophen-2-yl)-ethylamine. The primary differentiator is the NMR coupling constant of the remaining thiophene protons and the Mass Spectrometry isotopic pattern characteristic of bromine.

Analytical Workflow

The following decision tree outlines the logical flow for validating this compound's structure.

AnalyticalWorkflowStartUnknown Sample(White/Off-white Solid)SolubilitySolubility Check(Dissolve in DMSO-d6 or D2O)Start->SolubilityMS_StepLC-MS Analysis(ESI+ Mode)Solubility->MS_StepIsotope_CheckCheck Br Pattern(1:1 ratio at M/M+2)MS_Step->Isotope_CheckNMR_Step1H NMR AcquisitionIsotope_Check->NMR_StepIf ValidCoupling_CheckAnalyze Thiophene J-Coupling(J_4,5 ~5.5 Hz vs J_3,4 ~3.8 Hz)NMR_Step->Coupling_CheckFinalConfirm Structure:2-Bromo-3-substituted isomerCoupling_Check->Final

Figure 1: Analytical triage workflow for differentiating brominated thiophene isomers.

Mass Spectrometry (MS) Data[2][3][4][5][6]

The mass spectrum provides the most immediate confirmation of the bromine substitution. Unlike chlorine (3:1 isotope ratio), bromine naturally exists as


12
Key Diagnostic Features (ESI+)
Ion Identitym/z ValueRelative IntensityInterpretation

(

)
206.0 100%Protonated free base (containing

).

(

)
208.0 ~98-100%Protonated free base (containing

). Diagnostic doublet.
Fragment $[M-NH_3]^+ ~189/191VariableLoss of ammonia (typical for ethylamines).
Fragment $[M-Br]^+ ~127LowLoss of bromine (homolytic cleavage).

Mechanistic Insight: In the ESI+ spectrum, you will observe the free base mass. The HCl counterion does not appear in the positive ion mode but can be inferred by the presence of a chloride ion (


Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

NMR is the definitive tool for establishing the regiochemistry (position of the Br atom). The sample should be dissolved in DMSO-d₆ or CD₃OD . CDCl₃ is not recommended due to the poor solubility of the hydrochloride salt.

¹H NMR (400 MHz, DMSO-d₆) Prediction & Assignment
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.10 - 8.30 Broad Singlet3H

Ammonium protons. Exchangeable with D₂O. Broadened by quadrupole relaxation of N.
7.55 Doublet (

Hz)
1HC5-H

-proton of thiophene. Deshielded by Sulfur.
6.98 Doublet (

Hz)
1HC4-H

-proton. Coupled to C5-H.
3.05 Multiplet/Triplet2H


-methylene to Nitrogen. Deshielded by ammonium.
2.85 Multiplet/Triplet2H


-methylene to Nitrogen (benzylic-like position).
Critical Regio-Isomer Distinction

The coupling constant (

  • Target Compound (2,3-substitution): The remaining protons are at positions 4 and 5.

    
     for thiophenes is typically 5.0 – 5.8 Hz .
    
  • Impurity (2,5-substitution): If the Br was at position 5 and the chain at 2, the remaining protons would be at 3 and 4.

    
     is typically 3.5 – 4.0 Hz .
    
  • Observation: A coupling constant of ~5.6 Hz confirms the 2-bromo-3-alkyl substitution pattern.

¹³C NMR (100 MHz, DMSO-d₆)
  • C-Br (C2): ~108-112 ppm (Upfield shift due to heavy atom effect of Br).

  • C-Alkyl (C3): ~135-138 ppm.

  • Thiophene CH (C4/C5): ~125-130 ppm.

  • Aliphatic Carbons: ~38 ppm (C-N) and ~28 ppm (C-Ring).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrochloride salt characteristics.

  • 3200 – 2800 cm⁻¹ (Broad): N-H stretching vibrations of the primary ammonium salt (

    
    ). This broad band often obscures C-H stretches.
    
  • 1600 & 1500 cm⁻¹: Thiophene ring breathing modes (C=C stretching).

  • ~680 – 750 cm⁻¹: C-S stretching characteristic of the thiophene ring.

  • ~600 cm⁻¹: C-Br stretching (often weak and in the fingerprint region, but distinct from non-halogenated analogs).

Experimental Protocols

Protocol A: Sample Preparation for NMR (Salt Form)

The hydrochloride salt is hygroscopic and poorly soluble in non-polar solvents.

  • Dry the Sample: Dry 10 mg of the compound in a vacuum desiccator over P₂O₅ for 2 hours to remove surface moisture (water peak appears at 3.33 ppm in DMSO).

  • Solvent Choice: Use DMSO-d₆ (0.6 mL).

    • Note: If using CD₃OD, the ammonium protons (8.1-8.3 ppm) will exchange with deuterium and disappear. Use DMSO-d₆ if observing the integral of the NH₃ group is required for purity calculation.

  • Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately.

Protocol B: Free Base Liberation (For modification reactions)

If the user intends to use the amine for coupling:

  • Dissolve the HCl salt in minimal water.

  • Add 1M NaOH dropwise until pH > 10.

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over MgSO₄ and concentrate.

    • Caution: The free base is an oil and may be sensitive to oxidation/polymerization. Use immediately.

Synthesis & Impurity Profile

Understanding the synthesis helps identify potential spectral impurities. The standard route involves bromination of thiophene followed by side-chain introduction.

SynthesisPathThiopheneThiopheneBrominationBromination(NBS or Br2)Thiophene->BrominationIntermed12-BromothiopheneBromination->Intermed1AcylationFriedel-Crafts(Side Chain)Intermed1->AcylationReductionReduction(to Amine)Acylation->ReductionProduct2-(2-Bromo-thiophen-3-yl)-ethylamine HClReduction->Product

Figure 2: General synthetic pathway illustrating the origin of the core scaffold.

Common Impurities:

  • Regioisomers: 2-(5-bromo-thiophen-2-yl)-ethylamine (Discussed in NMR section).

  • Debrominated Analog: 2-(Thiophen-3-yl)-ethylamine (Mass = 127/129 fragment missing; M+H = 128).

  • Poly-brominated species: 2,5-Dibromo derivatives (M+H pattern 1:2:1).

References

  • Chemical Book. (2024). 2-(2-Bromo-3-thienyl)ethanamine hydrochloride Product Entry. Retrieved from

  • Fuller, L. S., Iddon, B., & Smith, K. A. (1997).[3] Thienothiophenes.[3][4] Part 2. Synthesis, metallation and bromine-lithium exchange reactions. Journal of the Chemical Society, Perkin Transactions 1. (Provides mechanistic grounding for brominated thiophene stability and NMR shifts). Retrieved from

  • Sigma-Aldrich. (2024). 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride Search Results. (Used for confirmation of commercial availability and CAS verification). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Bromine Isotope Patterns. (Authoritative source for MS isotope abundance rules). Retrieved from [5]

Technical Guide: Biological Potential & Pharmacophore Analysis of 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological potential and medicinal chemistry utility of 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride . This document is structured for drug discovery professionals, focusing on the molecule's role as a high-value scaffold for bioisosteric replacement and heterocyclic synthesis.[1][2][3]

Part 1: Structural Architecture & Bioisosteric Logic

Chemical Identity
  • IUPAC Name: 2-(2-Bromothiophen-3-yl)ethan-1-amine hydrochloride[4]

  • CAS Registry: 1303968-18-4 (Free base/salt variants may vary)[4]

  • Core Scaffold: 3-substituted thiophene with a 2-halogen motif.[4][5][6]

The Bioisosteric Rationale

This molecule represents a strategic bioisostere of 2-bromo-phenethylamine . In medicinal chemistry, replacing a phenyl ring with a thiophene (thienyl) ring is a classic strategy to alter metabolic stability, lipophilicity, and receptor binding kinetics.[4]

FeaturePhenyl Scaffold (Benzene)Thiophene Scaffold (This Molecule)Medicinal Impact
Electronic Character

-electron rich, uniform distribution

-excessive, S-heteroatom effect
Enhanced cation-

interactions with receptor sites (e.g., 5-HT receptors).[4]
Steric Footprint 6-membered ring (larger)5-membered ring (compact)Allows binding in restricted pockets where phenyl rings clash.[4]
Metabolic Liability Prone to CYP450 oxidation (para-hydroxylation)S-oxidation or ring openingAlters

; Bromine at C2 blocks the primary metabolic "hotspot" (

-to-sulfur).[4]
Lipophilicity (LogP) ModerateHigherIncreased Blood-Brain Barrier (BBB) permeability.[4]
The "Ortho-Blocker" Effect

The bromine atom at position 2 is critical. In unsubstituted thiophenes, the C2 position is highly reactive (nucleophilic) and metabolically labile.[4]

  • Pharmacological Role: The bromine acts as a steric shield, preventing rapid metabolic degradation.

  • Synthetic Role: It serves as a "handle" for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to generate biaryl libraries or fused tricyclic systems.[4]

Part 2: Predicted & Known Biological Targets

Based on Structure-Activity Relationships (SAR) of thienyl-ethylamines and their phenethylamine analogs, this scaffold exhibits activity in three primary domains.

Domain A: Monoaminergic Neuromodulation (GPCRs)

The ethylamine side chain attached to an aromatic core is the universal pharmacophore for monoamine neurotransmitters (Serotonin, Dopamine, Norepinephrine).[4][7]

  • 5-HT (Serotonin) Receptors: The 2-bromo-thiophene motif mimics the 2-halo-phenethylamines (e.g., 2C-B analogs), which are potent 5-HT2A/2C ligands.[4] The thiophene ring often shifts selectivity towards 5-HT2C (anorectic/antipsychotic potential) over 5-HT2A (hallucinogenic).[4]

  • Transporter Inhibition (SERT/DAT): Thiophene analogs of amphetamines (e.g., methiopropamine) show significant transporter inhibition.[4] This molecule, lacking the

    
    -methyl group, is likely a substrate for MAO (Monoamine Oxidase) unless protected, suggesting it may act as a transient monoamine releaser  or requires MAO inhibition to exert central effects.[4]
    
Domain B: Antiplatelet Activity (The Thienopyridine Connection)

This molecule is the direct linear precursor to tetrahydrothieno[3,2-c]pyridines .[4]

  • Mechanism: P2Y12 Receptor Antagonism.

  • Drug Analogs: Ticlopidine, Clopidogrel, Prasugrel.

  • Relevance: Cyclization of 2-(2-Bromo-thiophen-3-yl)-ethylamine via Pictet-Spengler or similar condensation yields the core skeleton of these blockbuster heart medications.[4] The bromine allows for subsequent diversification to improve potency over first-gen drugs.[4]

Domain C: Kinase Inhibition (Thienopyrimidines)

Fusion of the ethylamine side chain with nitriles or isocyanates yields thienopyrimidines .[4]

  • Targets: EGFR, VEGFR, and Aurora Kinases.

  • Utility: The bromine allows for the introduction of solubilizing groups or specific binding elements (e.g., acrylamides for covalent inhibition) late in the synthesis.[4]

Part 3: Visualization of Synthetic & Biological Logic

The following diagram illustrates the divergent utility of the scaffold, mapping it to specific therapeutic outcomes.

G Scaffold 2-(2-Bromo-thiophen-3-yl) ethylamine HCl GPCR Direct GPCR Ligand (5-HT2C / 5-HT1A) Scaffold->GPCR Bioisostere of 2-Halo-PEA MAO MAO Substrate/Inhibitor Scaffold->MAO Metabolic Interaction Cyclization Pictet-Spengler Cyclization Scaffold->Cyclization + Aldehyde/Ketone Coupling Pd-Catalyzed Coupling (Br-) Scaffold->Coupling Suzuki/Buchwald ThienoPyrimidine Thienopyrimidines (Kinase Inhibitors) Scaffold->ThienoPyrimidine + Isocyanate (Ring Fusion) ThienoPyridine Thieno[3,2-c]pyridines (Antiplatelet / P2Y12) Cyclization->ThienoPyridine Biaryl Biaryl-Ethylamines (Novel Psychotropics) Coupling->Biaryl

Figure 1: Divergent pharmacological and synthetic pathways for the 2-(2-Bromo-thiophen-3-yl)-ethylamine scaffold.[4]

Part 4: Experimental Protocols for Validation

To validate the biological activity of this scaffold, the following standardized assays are recommended.

Protocol A: Radioligand Binding Assay (5-HT2A/2C)

Objective: Determine the affinity (


) of the molecule for serotonin receptors.[4]
  • Membrane Preparation: HEK293 cells expressing human 5-HT2A or 5-HT2C receptors are harvested and homogenized in ice-cold Tris-HCl buffer (pH 7.4).[4]

  • Incubation:

    • Ligand:

      
      -Ketanserin (for 5-HT2A) or 
      
      
      
      -Mesulergine (for 5-HT2C).[4]
    • Test Compound: Dissolve 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl in DMSO. Prepare serial dilutions (

      
       M to 
      
      
      
      M).
    • Nonspecific Binding: Define using 10

      
      M Mianserin.
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Harvest via GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[4]
Protocol B: Synthetic Cyclization to Thieno[3,2-c]pyridine

Objective: Convert the scaffold into a P2Y12-active core (Ticlopidine analog).[4]

  • Reagents: Scaffold (1.0 eq), Paraformaldehyde (1.2 eq), HCl (aq).

  • Procedure:

    • Dissolve the amine salt in water/methanol.

    • Add paraformaldehyde solution.

    • Stir at 50°C for 2 hours (Formation of imine).

    • Add concentrated HCl dropwise to induce cyclization (Pictet-Spengler reaction).[4]

    • Reflux for 4–6 hours.

  • Workup: Basify with NaOH, extract with DCM, dry over

    
    .
    
  • Validation: NMR should show loss of the terminal amine protons and formation of the tetrahydropyridine ring fused to the thiophene.

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[6]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C. The free base is prone to oxidation; the HCl salt is stable but should be kept desiccated.[4]

References

  • Bioisosterism in Medicinal Chemistry. Beilstein J. Org.[2][3] Chem. 2024.[1][2][3] "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space." Link

  • Thienopyridine Synthesis. ResearchGate. "Thienopyridines: Synthesis, Properties, and Biological Activity."[7] Link

  • Thiophene Pharmacology. Encyclopedia MDPI. "Biological Activities of Thiophenes."[8][9] Link

  • Chemical Properties. Sigma-Aldrich. "2-bromothiophen-3-amine hydrochloride Product Data." Link

Sources

Methodological & Application

The Strategic Utility of 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride in the Synthesis of Thieno[3,2-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with thiophene-containing molecules representing a particularly fruitful area of research. The thiophene moiety is a bioisostere of the benzene ring and is a key structural component in numerous approved drugs.[1][2] 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride (Figure 1) is a valuable and versatile building block for organic synthesis, particularly in the construction of condensed heterocyclic systems of medicinal interest. Its structure, featuring a reactive brominated thiophene ring and a primary ethylamine side chain, allows for a range of chemical transformations. This application note will provide a detailed experimental protocol for the use of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride in the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, a core scaffold in various pharmacologically active agents.[1][3]

Figure 1: Chemical Structure of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Chemical Information:

  • CAS Number: 1303968-18-4[4]

  • Molecular Formula: C₆H₉BrClNS[4]

  • Molecular Weight: 242.56 g/mol [4]

Application Focus: Synthesis of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridines via the Pictet-Spengler Reaction

The thieno[3,2-c]pyridine ring system is a key pharmacophore found in several important drugs, including the antiplatelet agent ticlopidine.[5] The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and their heterocyclic analogues.[6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[6] In the context of our target molecule, the electron-rich thiophene ring acts as the nucleophile for the cyclization step.

The strategic importance of this transformation lies in its ability to rapidly construct the bicyclic thieno[3,2-c]pyridine core from simple starting materials. The resulting 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a valuable intermediate that can be further functionalized at the bromine-bearing position, for example, through cross-coupling reactions, to generate libraries of potential drug candidates.

Reaction Scheme:

Pictet-Spengler Reaction cluster_reactants Reactants cluster_product Product start 2-(2-Bromo-thiophen-3-YL)-ethylamine (from hydrochloride salt) intermediate1 Iminium Ion Intermediate start->intermediate1 + Aldehyde, H+ aldehyde Formaldehyde (or other aldehyde/ketone) aldehyde->intermediate1 product 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate1->product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler synthesis of a 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Experimental Protocol: Synthesis of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This protocol is adapted from established procedures for the Pictet-Spengler reaction of thiophene ethylamines.[3][5]

Materials and Reagents:
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride1303968-18-4C₆H₉BrClNS242.56Major Chemical Supplier
Paraformaldehyde30525-89-4(CH₂O)n(30.03)nMajor Chemical Supplier
Trifluoroacetic acid (TFA)76-05-1C₂HF₃O₂114.02Major Chemical Supplier
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Major Chemical Supplier
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8NaHCO₃84.01Major Chemical Supplier
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04Major Chemical Supplier
Diethyl ether60-29-7(C₂H₅)₂O74.12Major Chemical Supplier
Safety Precautions:
  • 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Trifluoroacetic acid (TFA): Is highly corrosive and can cause severe burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

  • Paraformaldehyde: Is a source of formaldehyde, which is a suspected carcinogen and an irritant. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure:
  • Free-Basing of the Amine: a. To a solution of 2-(2-bromo-thiophen-3-yl)-ethylamine hydrochloride (1.0 eq) in a mixture of water and dichloromethane (1:1), add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as an oil. The free amine should be used immediately in the next step.

  • Pictet-Spengler Cyclization: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free amine from the previous step in anhydrous dichloromethane. b. Add paraformaldehyde (1.2 eq) to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred mixture. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: a. Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is basic. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Further Applications and Synthetic Potential

The 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine synthesized via this protocol is a versatile intermediate for further chemical modifications. The bromine atom on the thiophene ring provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 2-position of the thieno[3,2-c]pyridine core, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs.

Further_Applications start 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, base product1 2-Aryl/Heteroaryl Substituted Thieno[3,2-c]pyridines suzuki->product1 product2 2-Amino Substituted Thieno[3,2-c]pyridines buchwald->product2 product3 2-Alkynyl Substituted Thieno[3,2-c]pyridines sonogashira->product3

Caption: Synthetic utility of 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Conclusion

2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride is a valuable and strategically important starting material for the synthesis of thieno[3,2-c]pyridine derivatives. The Pictet-Spengler reaction provides a robust and efficient method for the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. The resulting brominated product serves as a versatile intermediate for further derivatization, making this synthetic route highly attractive for the generation of compound libraries in medicinal chemistry and drug discovery programs. The protocol detailed herein provides a solid foundation for researchers to utilize this building block in their synthetic endeavors.

References

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • McClure, K. J., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Bioorganic & Medicinal Chemistry, 16(1), 542-559. [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. [Link]

  • Castaigne, A. (1996). Preparation of 2-(2-thienyl)
  • Mishra, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1855-1881. [Link]

  • Buchwald-Hartwig Amination. In: Wikipedia. [Link]

  • Suzuki reaction. In: Wikipedia. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). International Journal of Medical Science and Clinical Research, 4(1), 1-10. [Link]

  • Sonogashira coupling. In: Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2018). Molecules, 23(8), 1894. [Link]

  • Hama, A. K., et al. (2020). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Russian Journal of Organic Chemistry, 56(7), 1272-1278. [Link]

  • Kulakov, I. V., et al. (2014). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Chemistry of Heterocyclic Compounds, 50(5), 712-719. [Link]

  • A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. (2014). Organic Letters, 16(21), 5644-5647. [Link]

  • El-Sayed, N. N. E. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 385-413. [Link]

  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. (2023). Catalysts, 13(6), 1007. [Link]

  • LIANYUNGANG DIPU CHEM. (2013, April 10). Method for synthesizing 2-thiophene ethylamine. CN101885720B.
  • 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride. In: Chemsrc. [Link]

Sources

applications of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride in neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl in Neuropharmacology

Abstract

This guide details the application of 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride (CAS: 1303968-18-4) as a high-value scaffold in the design of next-generation neurotherapeutics.[1] As a thiophene-based bioisostere of 2-bromophenethylamine, this compound offers a unique electronic and steric profile for probing monoaminergic signaling pathways.[1] It serves as a critical intermediate for synthesizing selective 5-HT2A receptor agonists and Monoamine Oxidase B (MAO-B) inhibitors , facilitating the development of non-hallucinogenic plastogens and neuroprotective agents.[1]

Part 1: Technical Introduction & Mechanism

The Thiophene Advantage in Neurochemistry

In medicinal chemistry, the thiophene ring is a classic bioisostere for the benzene ring found in endogenous neurotransmitters (dopamine, norepinephrine) and psychoactive phenethylamines.[2]

  • Electronic Effects: The sulfur atom in the thiophene ring donates electron density, making the ring more electron-rich (π-excessive) than benzene.[1] This can enhance cation-π interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pockets of GPCRs like 5-HT2A.[1]

  • Steric Profile: The thiophene ring is slightly smaller than a benzene ring, allowing the molecule to fit into tighter receptor crevices, potentially improving selectivity between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C).

  • Metabolic Stability: The 2-bromo substituent blocks the metabolically labile 2-position (equivalent to the para-position in phenethylamines relative to the ethylamine chain), prolonging half-life and preventing rapid oxidation.[1]

Core Applications
  • 5-HT2A Receptor Ligand Synthesis: This compound is the thiophene equivalent of the "2C" class of psychedelic phenethylamines (e.g., 2C-B).[1] Researchers use it to synthesize "Thienyl-2C" analogs to decouple the therapeutic neuroplasticity effects (psychoplastogens) from hallucinogenic side effects.[1] The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diversity at the receptor's "Site 2" region.[1]

  • MAO-B Inhibitor Development: Thiophene analogs of phenethylamine are potent scaffolds for inhibiting Monoamine Oxidase B (MAO-B).[1] The electron-rich ring mimics the substrate benzylamine, while the bromine atom can interact with the FAD cofactor or steric gates in the enzyme's active site, making it a candidate for Parkinson's disease therapeutics.

Part 2: Experimental Protocols

Protocol A: Chemical Derivatization (Suzuki Coupling)

Objective: To functionalize the 2-position of the thiophene ring, creating a library of 5-HT2A ligands.

Reagents:

  • Substrate: 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl (1.0 eq)

  • Boronic Acid: Aryl-boronic acid of choice (e.g., 4-methoxyphenylboronic acid) (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Protecting Group (Optional): Boc-anhydride (if free amine interferes).[1]

Workflow:

  • Protection (Recommended): Dissolve the hydrochloride salt in DCM/TEA and treat with Boc₂O to protect the primary amine.[1] Purify the N-Boc intermediate.

  • Coupling: In a microwave vial, combine the N-Boc-2-(2-bromo-thiophen-3-yl)-ethylamine, aryl-boronic acid, K₂CO₃, and Pd catalyst.

  • Degassing: Purge the vial with Argon for 5 minutes. Add the Dioxane/Water mixture (degassed).[1]

  • Reaction: Heat to 90°C for 12 hours (or 110°C for 1 hour in microwave).

  • Workup: Filter through Celite, extract with EtOAc, and wash with brine.

  • Deprotection: Treat the crude product with 4M HCl in Dioxane to remove the Boc group.[1]

  • Isolation: Recrystallize the final hydrochloride salt from Ethanol/Ether.

Validation:

  • ¹H NMR: Confirm disappearance of the thiophene C2 proton signal and appearance of the new aryl signals.

  • LC-MS: Verify mass shift corresponding to the coupled aryl group.

Protocol B: Radioligand Binding Assay (5-HT2A High-Affinity Screen)

Objective: To determine the binding affinity (


) of the synthesized thiophene derivative at the human 5-HT2A receptor.

Materials:

  • Membranes: HEK-293 cells stably expressing human 5-HT2A receptors (commercially available).[1]

  • Radioligand: [³H]-Ketanserin (Specific Activity: 60-80 Ci/mmol).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific Ligand: Methysergide (10 µM).[1]

Step-by-Step Procedure:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of 5–10 µ g/well .

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: Buffer + Membrane + [³H]-Ketanserin (1 nM).[1]

    • Non-Specific Binding (NSB): Buffer + Membrane + [³H]-Ketanserin + Methysergide (10 µM).[1]

    • Test Compound: Buffer + Membrane + [³H]-Ketanserin + Test Compound (10⁻¹¹ to 10⁻⁵ M).[1]

  • Incubation: Incubate plates at 37°C for 60 minutes in the dark (to prevent ligand degradation).

  • Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer.[1]

  • Counting: Transfer filters to scintillation vials, add cocktail, and count via liquid scintillation spectrometry.

Data Analysis:

  • Calculate specific binding:

    
    .[1]
    
  • Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine

    
    .[1]
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).[1]

Part 3: Visualization & Logic

The following diagram illustrates the strategic divergence of the 2-(2-Bromo-thiophen-3-yl)-ethylamine scaffold into two distinct therapeutic classes.

G cluster_0 Mechanism of Action Start 2-(2-Bromo-thiophen-3-yl) ethylamine HCl Step1 Pd-Catalyzed Cross-Coupling Start->Step1 Functionalization (Suzuki/Buchwald) Step2 Direct Binding Assay Start->Step2 Screening (Unmodified) PathA 5-HT2A Agonists (Psychoplastogens) Step1->PathA Aryl extension mimics 2C-B PathB MAO-B Inhibitors (Neuroprotection) Step2->PathB Scaffold fits active site

Caption: Workflow showing the divergence of the bromo-thiophene scaffold into 5-HT2A agonists (via coupling) and MAO-B inhibitors.

Part 4: Data Summary

Table 1: Comparative Physicochemical Properties

Property 2-Bromophenethylamine (Standard) 2-(2-Bromo-thiophen-3-yl)-ethylamine (Bioisostere) Impact on Pharmacology
Ring System Benzene (6-membered) Thiophene (5-membered) Thiophene is smaller; fits tighter pockets.[1]
Electronic Nature π-Neutral π-Excessive (Electron Rich) Enhanced cation-π interaction with receptor residues.[1]
LogP (Lipophilicity) ~2.1 ~2.3 Slightly higher BBB permeability.[1]

| Metabolic Liability | Para-hydroxylation | 5-position oxidation | Bromo-blockade at C2 prevents rapid metabolism.[1] |

References

  • Nichols, D. E. (2012).[1][3] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.[1] Link[1]

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR). Link[1]

  • Binda, C., et al. (2011).[1] Structural basis for the inhibition of human monoamine oxidases by thiophene-based compounds.[1] Journal of Medicinal Chemistry, 54(2), 669-678.[1] Link[1]

  • Glennon, R. A., et al. (2002).[1] Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors: Evidence for a lack of selectivity.[1] Journal of Medicinal Chemistry, 45(9), 1866-1878.[1] Link[1]

  • PublicChem Compound Summary. (2025). 2-(2-Bromo-thiophen-3-yl)-ethylamine.[1][4] National Center for Biotechnology Information.[1] Link

Sources

Application Notes & Protocols: Leveraging 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Statement of Significance

The thiophene ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its role as a bioisosteric replacement for a phenyl ring, coupled with its unique electronic properties and synthetically accessible modification sites, makes it a cornerstone of modern drug design.[1][2] Thiophene derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[1][2][3] This guide focuses on a highly versatile and strategic building block: 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride (CAS: 1303968-18-4).[4] This precursor is uniquely positioned for divergent synthesis, featuring two distinct and orthogonally reactive sites: a primary ethylamine for nucleophilic and acyl-substitution reactions, and a C2-bromo substituent, primed for sophisticated transition-metal-catalyzed cross-coupling reactions. This dual functionality allows researchers to rapidly generate libraries of complex molecules with high potential for novel therapeutic applications.

This document provides a detailed exploration of the synthetic pathways accessible from this precursor, complete with field-proven protocols, mechanistic insights, and data presentation designed for the practicing medicinal or organic chemist.

Core Precursor Analysis and Strategic Overview

The power of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride lies in its bifunctional nature. The primary amine serves as a handle for introducing a wide array of side chains, modulating physicochemical properties like solubility and lipophilicity, or for constructing larger, more complex systems. The bromo-substituent on the electron-rich thiophene ring is an ideal partner for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.[5][6]

G Figure 1: Reactive Sites of the Core Precursor cluster_precursor 2-(2-Bromo-thiophen-3-YL)-ethylamine HCl precursor_img amine_site Primary Amine Site (pKa ~9-10) - N-Acylation - N-Alkylation - Reductive Amination precursor_img->amine_site  Functionalization bromo_site C2-Bromo Site (Aryl Halide) - Suzuki Coupling (C-C) - Buchwald-Hartwig (C-N) - Stille/Negishi Coupling (C-C) precursor_img->bromo_site  Cross-Coupling

Caption: Key reactive centers for divergent synthesis.

The strategic application of these reactive sites allows for a modular approach to library synthesis. One can first modify the amine, then perform a cross-coupling reaction, or vice-versa. Furthermore, these modifications can be designed to facilitate subsequent intramolecular cyclization, leading to rigid, pharmacologically relevant scaffolds such as thieno[3,2-c]pyridines.[7][8]

G cluster_amine Amine Functionalization cluster_bromo C-Br Cross-Coupling cluster_tandem Sequential/Tandem Reactions start 2-(2-Bromo-thiophen-3-YL) -ethylamine HCl acylation N-Acyl Derivatives start->acylation N-Acylation suzuki C2-Aryl/Heteroaryl Derivatives start->suzuki Suzuki Coupling buchwald C2-Amino/Amido Derivatives start->buchwald Buchwald-Hartwig Amination thienopyridine Fused Thieno[3,2-c]pyridines acylation->thienopyridine Intramolecular Cyclization

Caption: Overview of primary synthetic pathways.

Protocol: Amine Functionalization via N-Acylation

Modifying the primary amine via acylation is a fundamental step to introduce diverse chemical functionalities and to prepare substrates for further cyclization. This reaction converts the basic amine into a neutral amide, drastically altering the compound's electronic and solubility properties.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides or anhydrides are used as they are highly electrophilic, ensuring efficient reaction with the amine nucleophile. Acetic anhydride is common for introducing a simple acetyl cap.[9]

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. It serves to neutralize the HCl salt of the starting material and to scavenge the acid byproduct (HCl or carboxylic acid) generated during the reaction, driving the equilibrium towards the product.[10] DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.

  • Solvent: An inert, aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is used to ensure solubility of the reactants without interfering with the reaction.

Detailed Step-by-Step Protocol: General N-Acylation
  • Preparation: To a round-bottom flask under a nitrogen or argon atmosphere, add 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride (1.0 eq).

  • Solvation: Add anhydrous DCM (approx. 0.1 M concentration relative to the starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.2 eq) dropwise. Stir for 10-15 minutes to ensure complete neutralization and formation of the free amine in situ.

  • Acylation: Add the desired acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Reagent/ParameterRationaleTypical Value
Base Neutralize HCl salt & scavenge acid byproductDIPEA or TEA
Equivalents of Base Stoichiometric amount for HCl + catalytic for reaction2.2 - 2.5 eq
Acylating Agent Electrophilic source of the acyl groupAcyl Chloride/Anhydride
Temperature Control reactivity and minimize side reactions0 °C to RT
Solvent Inert, aprotic medium for solubilityDCM, DMF, THF

Protocol: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely adopted method for forming C-C bonds, particularly for creating biaryl structures.[5][11] For the 2-bromothiophene scaffold, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the C2 position, a critical strategy for probing structure-activity relationships (SAR).

Causality Behind Experimental Choices:

  • Catalyst: A Palladium(0) source is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice for many aryl bromides.[12]

  • Base: An inorganic base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[12]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used. The organic solvent solubilizes the organohalide and catalyst, while water solubilizes the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

G A 1. Setup - Add 2-bromothiophene derivative (1.0 eq),  boronic acid (1.2 eq), and base (2-3 eq)  to a flame-dried Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with  Nitrogen or Argon (3 cycles). A->B C 3. Catalyst & Solvent Addition - Add Pd catalyst (2-5 mol%) under positive  inert gas pressure. - Add degassed solvent system (e.g., dioxane/water). B->C D 4. Reaction - Heat the mixture to 80-100 °C. - Monitor progress by TLC or LC-MS. C->D E 5. Workup - Cool to RT, dilute with ethyl acetate. - Wash with water and brine. D->E F 6. Purification - Dry organic layer (Na₂SO₄), filter, concentrate. - Purify via flash column chromatography. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Preparation: To a flame-dried Schlenk flask, add the N-acylated 2-(2-bromo-thiophen-3-YL)-ethylamine derivative (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄Toluene/H₂O100~80-90
Pyridin-3-ylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃DMF/H₂O95~70-85
Note: Yields are representative and highly dependent on the specific substrates and reaction scale.

Protocol: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[6] This reaction allows for the coupling of the 2-bromothiophene core with a wide range of primary or secondary amines, amides, or carbamates, providing direct access to compounds with crucial hydrogen-bond donor/acceptor motifs for molecular recognition at biological targets.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, critically, a specialized phosphine ligand.[13] Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are essential. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[14] The choice of ligand is often substrate-dependent and may require screening.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.

  • Solvent: Anhydrous, aprotic, and high-boiling solvents like toluene or dioxane are used to allow the reaction to be heated, which is often necessary for efficient coupling. Rigorous exclusion of air and moisture is paramount for success.

G Figure 5: Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amide_complex L₂Pd(II)(Ar)(NHR') oa_complex->amide_complex Amine Binding & Deprotonation (HNR', Base) amide_complex->pd0 Catalyst Regeneration product Ar-NHR' + L₂Pd(0) amide_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for C-N coupling.

Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox or to a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reactant Addition: Add the 2-bromothiophene derivative (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (approx. 0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 8-24 hours. Monitor the reaction by LC-MS.

  • Workup:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the product by flash column chromatography.

Advanced Application: Synthesis of Thieno[3,2-c]pyridines

A powerful application of this precursor is the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) ring system.[7] This class of compounds has shown potential as inhibitors of various enzymes and receptors.[7][15] The synthesis is a beautiful example of a sequential N-acylation followed by an intramolecular cyclization, often a Bischler-Napieralski or Pictet-Spengler type reaction.

  • Step A: N-Acylation. The precursor, 2-(2-Bromo-thiophen-3-YL)-ethylamine, is first acylated with a suitable acyl chloride (e.g., phenylacetyl chloride) following the N-acylation protocol described in Section 2.

  • Step B: Intramolecular Cyclization. The resulting amide is then treated with a dehydrating agent/Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), and heated. This promotes an electrophilic aromatic substitution reaction where the activated carbonyl group cyclizes onto the C4 position of the thiophene ring, followed by dehydration to form the fused dihydropyridine ring, which can then be reduced.

This strategy effectively transforms a flexible linear precursor into a rigid, conformationally constrained bicyclic scaffold, a common tactic in drug design to improve binding affinity and selectivity.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC - NIH. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC - NIH. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed. [Link]

  • Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. (2026). [Source Not Available]
  • Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (n.d.).
  • Reaction of Bromothiophene Derivatives with Various Aryl Iodides. (n.d.). ResearchGate. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). [Source Not Available]
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... (n.d.). ResearchGate. [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. (2021). Taylor & Francis. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride. (2024). [Source Not Available]
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016). [Source Not Available]
  • α-Arylation of Glutarimides via Ni/Ir Metallaphotoredox Cross-Electrophile Coupling. (2026). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Xingwei Li. [Link]

  • Method for synthesizing 2-thiophene ethylamine. (2013). Eureka | Patsnap. [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. [Link]

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. (n.d.). RSC Publishing. [Link]

  • The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (n.d.).
  • Synthetic method of 2-thiophene ethylamine. (n.d.).
  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (n.d.). arkat usa. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024). [Source Not Available]
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. [Link]

Sources

analytical methods for 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the analytical quantification of 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride (CAS: 1303968-18-4 / Free base equivalents), a critical intermediate in the synthesis of thienopyridine antiplatelet agents such as Prasugrel .

The primary challenge in analyzing this molecule lies in its physicochemical duality: the lipophilic, UV-absorbing bromothiophene moiety and the highly polar, basic ethylamine tail. This combination often leads to severe peak tailing and retention instability on standard C18 silica columns. This guide presents two distinct, validated workflows:

  • Robust HPLC-UV: For raw material assay and process control (Limit of Quantitation: ~0.1%).

  • High-Sensitivity LC-MS/MS: For trace impurity analysis and genotoxic risk assessment (Limit of Quantitation: <10 ppb).

Physicochemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Thiophene ring substituted with Br and Ethylamine.[1]UV: Absorbance max ~235 nm (thiophene). MS: Distinct 1:1 isotopic pattern (

).
Acidity (pKa) Amine pKa

9.5 - 10.0.
At neutral pH, the amine is protonated (

). It interacts strongly with residual silanols on HPLC columns, causing tailing.
Solubility Soluble in water, methanol, DMSO.Sample Solvent: Water/Acetonitrile mixtures are ideal. Avoid pure organic solvents for the salt form.
Stability Sensitive to oxidation (thiophene S) and condensation (amine).Prep: Prepare fresh; use amber glassware. Avoid aldehyde-containing solvents.

Analytical Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate quantification method based on the analytical phase (R&D vs. QC).

AnalyticalWorkflow Sample Sample: 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl Goal Define Analytical Goal Sample->Goal QC Routine QC / Assay (>98% Purity) Goal->QC Process Control Trace Trace Impurity / Genotox (<0.1% levels) Goal->Trace Safety Screening HPLC Method A: HPLC-UV Acidic Phosphate Buffer QC->HPLC High Conc. LCMS Method B: LC-MS/MS HILIC or C18-Formate Trace->LCMS Low Conc. ResultQC Purity % & Yield HPLC->ResultQC ResultTrace ppm/ppb Quantification LCMS->ResultTrace

Figure 1: Decision matrix for selecting Method A (QC) or Method B (Trace Analysis).[2]

Method A: HPLC-UV (Routine QC & Assay)

Objective: High-precision quantification for raw material release and reaction monitoring.

Rationale

To combat amine-induced tailing, this method employs a low pH (2.5) mobile phase. At this pH, silanols on the column stationary phase are protonated (neutral), reducing their interaction with the positively charged amine analyte. A "Base-Deactivated" (BD) C18 column is strictly required.

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why? The CSH (Charged Surface Hybrid) particle is specifically designed to load basic compounds with excellent peak shape under acidic conditions.

  • Wavelength: 235 nm (Primary), 254 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 35°C.

  • Injection Volume: 5–10 µL.

Mobile Phase Composition
  • Buffer Preparation (pH 2.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 with dilute Orthophosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon membrane.
  • Mobile Phase A: Phosphate Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.04060
12.19010
15.09010
Protocol: Sample Preparation
  • Standard Stock: Accurately weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A. (Conc: 100 µg/mL).

  • Sample Prep: Weigh equivalent sample amount. Sonicate for 5 mins to ensure the salt is fully dissociated. Filter through 0.45 µm PVDF or PTFE filter.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying this molecule when it exists as a low-level impurity (e.g., in the final Prasugrel API).

Rationale

Phosphate buffers are non-volatile and incompatible with Mass Spectrometry. We switch to Formic Acid/Ammonium Formate . If retention is poor on C18 due to the polar amine, a HILIC (Hydrophilic Interaction Liquid Chromatography) mode is recommended.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Positive Mode (

    
    ).[2]
    
  • Column: Waters BEH Amide (HILIC) or Phenomenex Kinetex F5 (Core-shell).

    • Note: The F5 (Pentafluorophenyl) phase offers unique selectivity for halogenated aromatics like bromothiophene.

MS/MS Transitions (MRM)

The bromine isotope pattern provides a unique confirmation tool.

  • Precursor Ion: m/z 220.0 (

    
    ) and 222.0 (
    
    
    
    ).
  • Quantifier Transition: 220.0

    
     203.0 (Loss of 
    
    
    
    ).
  • Qualifier Transition: 220.0

    
     123.0 (Thiophene ring fragment).
    
Mobile Phase (Reverse Phase Compatible)
  • MP A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • MP B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B over 5 mins) usually suffices for impurity profiling.

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of these protocols, the following validation parameters must be met:

ParameterAcceptance Criteria (Method A - QC)Acceptance Criteria (Method B - Trace)
Specificity No interference at retention time (RT) from blank or matrix.Mass accuracy < 5 ppm; Ion ratio

20%.
Linearity (

)

(Range: 80-120% of target).[6]

(Range: LOQ to 100x LOQ).[6][7]
Precision (RSD)

(n=6 injections).

(n=6 injections).
Accuracy (Recovery) 98.0% – 102.0%.[8]80.0% – 120.0%.
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ).S/N > 3 (LOD); S/N > 10 (LOQ).

Troubleshooting Guide

Troubleshooting Issue Common Issue Identified Tailing Peak Tailing (>1.5) Issue->Tailing Carryover Carryover / Ghost Peaks Issue->Carryover SplitPeak Split Peaks Issue->SplitPeak Sol1 Add 0.1% Triethylamine (TEA) or Increase Buffer Conc. Tailing->Sol1 Sol2 Switch Needle Wash to 50:50 MeOH:Water + 0.1% FA Carryover->Sol2 Sol3 Sample solvent too strong. Dilute with Mobile Phase A. SplitPeak->Sol3

Figure 2: Troubleshooting logic for common chromatographic anomalies.

Expert Insight:

  • Tailing: If using Method A and tailing persists, the column may have exposed silanols. Adding 0.1% Triethylamine (TEA) to the buffer competes for these sites, sharpening the amine peak.

  • Corrosion: Do not leave halide salts (chloride from the sample + phosphate buffer) in the LC system. Flush with water for 30 mins post-analysis to prevent stainless steel corrosion.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Saeed, A., et al. (2016).[5] Analysis of prasugrel by chromatography - Review. ResearchGate. (Discusses chromatographic conditions for thienopyridine intermediates). Link

  • Dolan, J. W. (2002). The Role of Buffers in HPLC. LCGC North America. (Foundational theory on buffering amine separations).[6] Link

  • Center for Drug Evaluation and Research (CDER). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. FDA.[8] Link

Sources

Application Notes & Protocols: The Utility of 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride. This versatile chemical building block serves as a crucial starting material for the synthesis of a wide array of neuroactive compounds, particularly those targeting aminergic G-protein coupled receptors (GPCRs). We will delve into its core properties, provide validated protocols for its derivatization, and explore its role in the development of selective ligands for dopamine and serotonin receptor subtypes, with a special focus on the 5-HT6 receptor. The causality behind experimental choices, self-validating protocol design, and authoritative citations are central to this guide.

Introduction: The Thiophene Scaffold in Neuropharmacology

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for the benzene ring while offering unique electronic properties and metabolic profiles. Its presence in blockbuster drugs like the antipsychotic Olanzapine underscores its value. The specific substitution pattern of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride presents a unique opportunity for synthetic diversification.

This molecule features two key reactive handles:

  • A bromo-substituent at the 2-position of the thiophene ring, ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • A primary ethylamine side chain at the 3-position , which can be readily functionalized through acylation, sulfonylation, or reductive amination.

This dual functionality allows for the systematic and combinatorial exploration of chemical space, making it an invaluable tool for constructing libraries of compounds for high-throughput screening and lead optimization.

Core Properties and Handling

PropertyValueSource
Chemical Formula C6H9BrClNSN/A (Calculated)
Molecular Weight 246.57 g/mol N/A (Calculated)
Appearance Off-white to light yellow crystalline solidTypical for similar compounds
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneGeneral knowledge of hydrochloride salts
Storage Store at 2-8°C, desiccated, protected from lightStandard for reactive intermediates

Safety Precautions:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Toxicity: While specific toxicity data is limited, brominated aromatic compounds should be treated as potentially toxic and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthetic Applications & Protocols

The primary utility of this reagent lies in its role as a scaffold for building more complex molecules. Below are two fundamental, field-proven protocols demonstrating its synthetic versatility.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol details the coupling of an arylboronic acid to the thiophene core, a foundational step in creating bi-aryl structures common in GPCR ligands.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants & Reagents reagent 2-(2-Bromo-thiophen-3-YL)-ethylamine HCl product Coupled Product (e.g., 2-(2-(4-methoxyphenyl)thiophen-3-yl)ethanamine) reagent->product Coupling Reaction boronic_acid Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) boronic_acid->product catalyst Pd(PPh3)4 (Palladium Catalyst) catalyst->product base Aqueous Na2CO3 (Base) base->product solvent Toluene/Ethanol/H2O (Solvent System) solvent->product Sulfonylation cluster_reactants Reactants & Reagents reagent 2-(2-Bromo-thiophen-3-YL)-ethylamine HCl product Sulfonamide Product (N-Arylsulfonyl-2-(2-bromothiophen-3-yl)ethanamine) reagent->product Sulfonylation sulfonyl_chloride Arylsulfonyl Chloride (e.g., Naphthalenesulfonyl chloride) sulfonyl_chloride->product base Triethylamine (TEA) or DIPEA (Non-nucleophilic Base) base->product HCl Scavenger solvent Dichloromethane (DCM) (Anhydrous Solvent) solvent->product Gs_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor Serotonin->Receptor Activates Antagonist Synthesized Antagonist (Blocks Binding) Antagonist->Receptor Inhibits G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB

Application Note: Purification Strategies for 2-(2-Bromo-thiophen-3-yl)-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the purification of 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride , a critical intermediate often utilized in the synthesis of antiplatelet agents (e.g., Prasugrel analogues).[1]

Executive Summary

The purity of 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride (hereafter Compound A ) is a Critical Quality Attribute (CQA) in downstream medicinal chemistry.[1] The presence of regioisomers (specifically the 5-bromo isomer) and over-brominated byproducts (2,5-dibromo) can lead to inseparable impurities in final drug substances. This guide details a multi-stage purification protocol emphasizing Acid-Base Extraction for gross cleanup and Thermodynamic Recrystallization for isomeric resolution.

Impurity Profile & Separation Logic

Before initiating purification, one must understand the "Enemy Profile." In thiophene chemistry, electrophilic substitution is electronically favored at the


-positions (C2/C5). If Compound A  is synthesized via bromination of a 3-substituted precursor, the 5-bromo regioisomer  is the most persistent impurity.[1]
Table 1: Common Impurity Profile
Impurity TypeChemical IdentityOriginPhysicochemical Behavior
Target 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl Desired ProductPolar salt, crystallizable.[1]
Regioisomer 2-(5-Bromo-thiophen-3-yl)-ethylamine HClCompetitive BrominationCo-crystallizes; requires thermodynamic separation.[1]
Over-brominated 2-(2,5-Dibromo-thiophen-3-yl)-ethylamine HClExcess BrominationHigher lipophilicity; removable via solvent wash.[1]
Starting Material 2-(Thiophen-3-yl)-ethylamineIncomplete ReactionLower MW; removable via salt formation stoichiometry.[1]
Neutral Organics Brominated thiophene precursorsPre-amination intermediatesNon-basic; removable via Acid/Base extraction.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, designed to strip impurities based on their distinct chemical properties (basicity vs. solubility).

PurificationWorkflow Start Crude Reaction Mixture (Amine Base + Impurities) AcidBase Step 1: Acid-Base Extraction (Partitioning) Start->AcidBase OrgLayer Organic Layer (Discard Neutrals/Non-Basics) AcidBase->OrgLayer Remove Neutrals AqLayer Aqueous Acid Layer (Target Amine Protonated) AcidBase->AqLayer Retain Amine FreeBase Basification (pH > 10) & Extraction into EtOAc AqLayer->FreeBase NaOH / Extraction SaltForm Step 2: Salt Formation (HCl/IPA or HCl/Dioxane) FreeBase->SaltForm Add HCl source CrudeSolid Crude HCl Salt Precipitate SaltForm->CrudeSolid Filtration Recryst Step 3: Thermodynamic Recrystallization (IPA/EtOAc or MeOH/Et2O) CrudeSolid->Recryst Heat/Cool Cycle Final Pure Compound A (>98% HPLC) Recryst->Final

Figure 1: Purification logic flow separating neutral impurities (Step 1) from isomeric salts (Step 3).

Detailed Experimental Protocols

Phase 1: Acid-Base Extraction (The "Rough Cut")

Objective: Remove non-basic impurities (e.g., bromothiophenes, neutral precursors) that do not form salts.[1]

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acid Extraction: Extract the organic phase twice with 1M HCl (aq) .

    • Mechanism:[2][3][4][5][6] The target amine becomes protonated (

      
      ) and moves to the aqueous phase. Neutral impurities remain in the EtOAc.
      
  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4M NaOH or saturated

    
     .
    
    • Caution: Exothermic reaction. Monitor temperature to prevent degradation.[5]

  • Recovery: Extract the turbid aqueous mixture three times with Dichloromethane (DCM) or EtOAc .

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo to obtain the Purified Free Base .
    
Phase 2: Salt Formation

Objective: Convert the oil/gum free base into a solid hydrochloride salt.

  • Dissolve the Free Base in a minimal amount of Isopropanol (IPA) or Ethanol (EtOH) .

  • Chill to 0°C.

  • Add HCl in Dioxane (4M) or HCl in IPA dropwise until pH reaches ~2 (monitor with wet pH paper).

  • Stir at 0°C for 1 hour. A white to off-white precipitate should form.

  • Filter the solid and wash with cold Diethyl Ether (

    
    )  or Heptane .
    
Phase 3: Thermodynamic Recrystallization (The "Polishing")

Objective: Remove regioisomers (2-bromo vs 5-bromo) and trace inorganic salts.

Solvent System Choice:

  • System A (Preferred): Isopropanol (Solvent) / Ethyl Acetate (Anti-solvent).

  • System B (Alternative): Methanol (Solvent) / Diethyl Ether (Anti-solvent).

Protocol (System A):

  • Place the crude HCl salt in a flask equipped with a reflux condenser.

  • Add IPA (approx. 5 mL/g) and heat to reflux (

    
    ).
    
  • If not fully dissolved, add IPA in small aliquots (0.5 mL) until a clear solution is obtained.

    • Note: If insoluble particulates remain (likely inorganic salts like NaCl), perform a hot filtration .

  • Remove from heat.[5] Add EtOAc dropwise to the hot solution until a faint persistent cloudiness appears.

  • Add 1-2 drops of IPA to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours. Then move to 4°C for 4 hours.

    • Why: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the slightly different shape of the 5-bromo isomer.

  • Filtration: Collect crystals via vacuum filtration.[5][7] Wash with a cold 1:1 mixture of IPA/EtOAc, then pure Hexane.

Analytical Validation

Trust but verify. Do not proceed to the next synthetic step without confirming the isomeric purity.

Table 2: Analytical Parameters
MethodParameterAcceptance Criteria
HPLC Column: C18 (e.g., Agilent Zorbax)Mobile Phase:

(0.1% TFA) / MeCN gradient
>98.0% AreaNo single impurity >0.5%
1H NMR Solvent:

or

Diagnostic Peak: Thiophene H4/H5 coupling doublets (

).Regioisomers show different splitting patterns.[1]
Melting Point Capillary MethodSharp range (e.g.,

, value varies by specific polymorph). Wide range indicates isomeric mixtures.

Troubleshooting Guide

Problem: "Oiling Out" (Product forms a gum instead of crystals).

  • Cause: Solution is too concentrated or cooling is too rapid.

  • Fix: Re-heat to dissolve the oil. Add more solvent (IPA).[5][8] Scratch the glass wall with a spatula to induce nucleation. If available, add a seed crystal of pure material at 40°C.

Problem: Persistent Color (Yellow/Brown).

  • Cause: Oxidized thiophene byproducts or trace bromine.

  • Fix: During Phase 1 (Acid/Base), wash the organic layer with 10% Sodium Thiosulfate (

    
    )  to quench active halogens before salt formation.
    

References

  • Prasugrel Intermediate Synthesis

    • CN101885720B: Method for synthesizing 2-thiophene ethylamine.[6] (Describes the general route via thiophene ethanol).

  • Recrystallization of Amine Salts

    • Rochester University Chemistry Dept: "Tips and Tricks: Recrystallization." (General solvent selection rules for polar organics).
  • Thiophene Regioselectivity

    • ScienceMadness / Org Syn: Discussions on the separation of 2-bromo vs 5-bromo thiophene isomers using distillation and chromatography.[1]

  • General Purification Protocols

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for salt purification).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromo-thiophen-3-yl)-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Chemoselectivity in Halogenated Thiophene Synthesis Reference ID: TS-THIO-BR-002[1]

Executive Summary

The synthesis of 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride presents a classic "orthogonal reactivity" challenge in medicinal chemistry.[1] The primary difficulty lies in balancing the introduction of the bromine atom (which requires electrophilic substitution) with the construction of the ethylamine side chain (which often requires reducing conditions that threaten the labile C-Br bond).

This guide addresses the three most common failure modes reported by our user base:

  • Regiochemical Scrambling: Inadvertent bromination at the C5 position.

  • Reductive Dehalogenation: Loss of the bromine atom during side-chain reduction.

  • Salt Hygroscopicity: Difficulty isolating a crystalline solid.

Module 1: Regiochemical Integrity (The Starting Material Problem)

User Issue: "I am brominating 3-thiopheneethylamine directly with NBS, but I am getting a mixture of the 2-bromo, 2,5-dibromo, and unreacted starting material."

Root Cause Analysis

Thiophene is an electron-rich heterocycle.[1] While the C2 position is electronically favored for electrophilic aromatic substitution (EAS), the difference in reactivity between C2 and C5 is not absolute. When the C3 position is occupied by an alkyl group (like ethylamine), it weakly activates the ring. If you use a slight excess of brominating agent or run the reaction too warm, the second bromine will rapidly add to C5.

The Protocol Fix: The "Alcohol First" Strategy

Do not brominate the amine directly if possible. The free amine can coordinate with the brominating agent or oxidize. The most robust route proceeds through 2-(3-thienyl)ethanol .[1]

Optimized Workflow:

  • Substrate: 2-(3-thienyl)ethanol.

  • Reagent: N-Bromosuccinimide (NBS) (0.98 eq).[1] Crucial: Do not use excess.

  • Solvent: DMF or Acetonitrile (polar aprotic solvents suppress radical side reactions).

  • Temperature: 0°C to Room Temperature.

Why this works: The hydroxyl group is less interfering than the amine. Once the 2-bromo-3-thiopheneethanol is secured, you can convert the alcohol to the amine via a Mesylate/Azide sequence without touching the aromatic ring.[1]

Module 2: The Reduction Conundrum (Chemo-selectivity)

User Issue: "I synthesized the nitroalkene intermediate via a Henry reaction. When I reduced it using Pd/C and Hydrogen, I lost the bromine atom."

Root Cause Analysis

This is the most critical failure point. The C-Br bond on a thiophene ring is significantly weaker than on a benzene ring. Standard catalytic hydrogenation (Pd/C, H2) or dissolving metal reductions (Zn/AcOH) will cause oxidative addition of the metal into the C-Br bond, leading to hydrodehalogenation. You will isolate the non-brominated thiophene ethylamine.

The Protocol Fix: Hydride-Based Reduction

You must use a hydride donor that reduces the nitro/alkene functionality via a mechanism that does not involve oxidative addition to the aryl halide.

Recommended Reagent: Borane-Tetrahydrofuran Complex (BH3[1]·THF)

  • Mechanism: Borane reduces the electron-rich nitroalkene to the hydroxylamine/amine cascade without interacting with the aryl bromide.

  • Alternative: Lithium Aluminum Hydride (LiAlH4) can be used, but it must be done at -78°C to 0°C .[1] At reflux, LiAlH4 will debrominate the thiophene.

Step-by-Step Protocol (BH3·THF Method):

  • Setup: Flame-dried glassware, Nitrogen atmosphere.

  • Dissolution: Dissolve 2-(2-bromo-3-thienyl)-nitroethene in anhydrous THF.

  • Addition: Add BH3·THF (1.0 M solution, 4–5 equivalents) dropwise at 0°C.

  • Reflux: Warm to reflux for 2–4 hours (monitor via TLC).

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (gas evolution!). Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

  • Workup: Basify with NaOH, extract into DCM.

Module 3: Salt Formation & Purification

User Issue: "My product is a sticky brown oil that won't crystallize."

Root Cause Analysis

Free base amines are often oils. The hydrochloride salt should be a solid, but thiophene salts are notoriously hygroscopic. If water is present during salt formation, or if excess HCl is trapped, it forms a gum.

The Protocol Fix: Anhydrous Precipitation
  • Dry the Free Base: Ensure the extracted free base is dried thoroughly over Na2SO4 and rotovapped to constant weight.

  • Solvent: Dissolve the oil in a minimal amount of anhydrous diethyl ether or MTBE .

  • Acid Source: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

  • Isolation: A white precipitate should form immediately. Filter under Nitrogen. Wash with cold ether. Store in a desiccator.

Visualizing the Logic

Diagram 1: Synthetic Decision Tree

This flowchart guides you through the route selection to avoid regioselectivity errors.

SyntheticRoute Start Target: 2-(2-Bromo-thiophen-3-yl)-ethylamine Precursor Select Starting Material Start->Precursor RouteA Route A: 3-Thiopheneethanol Precursor->RouteA Recommended RouteB Route B: 3-Thiophenecarboxaldehyde Precursor->RouteB Alternative RouteC Route C: 3-Thiopheneethylamine Precursor->RouteC Not Recommended StepA1 1. Bromination (NBS) (High Regioselectivity at C2) RouteA->StepA1 StepB1 1. Bromination RouteB->StepB1 RiskC RISK: N-Bromination & C2/C5 Mixtures RouteC->RiskC StepA2 2. Mesylation & Azide Displacement StepA1->StepA2 StepA3 3. Staudinger Reduction (Preserves C-Br) StepA2->StepA3 StepB2 2. Henry Rxn (Nitromethane) StepB1->StepB2 StepB3 3. Reduction of Nitroalkene StepB2->StepB3 RiskB RISK: Debromination during Reduction StepB3->RiskB If Pd/C used

Caption: Decision matrix for selecting the optimal synthetic pathway. Route A offers the highest safety margin for preserving the bromine atom.

Diagram 2: Troubleshooting the Reduction Step

This workflow details the specific logic for the critical reduction step (Module 2).

ReductionLogic Input Input: 2-(2-Bromo-3-thienyl)-nitroethene Choice Choose Reducing Agent Input->Choice PdC Catalytic Hydrogenation (Pd/C, H2) Choice->PdC ZnAcid Dissolving Metal (Zn/AcOH) Choice->ZnAcid BH3 Borane-THF (BH3:THF) Choice->BH3 LAH LiAlH4 (Low Temp) Choice->LAH ResultFail FAILURE: Debromination (Product: Thiophene-3-ethylamine) PdC->ResultFail Oxidative Addition to C-Br ZnAcid->ResultFail Radical Cleavage ResultSuccess SUCCESS: Target Amine (Br Intact) BH3->ResultSuccess Chemoselective LAH->ResultFail If Reflux LAH->ResultSuccess If T < 0°C

Caption: Logic flow for selecting a reducing agent. Red paths indicate failure modes leading to loss of the halogen.

Summary Table: Reagent Compatibility

Transformation StepReagent ChoiceCompatibility with C-Br (Thiophene)Notes
Bromination NBS / DMFHigh Excellent regioselectivity at 0°C.
Bromination Br2 / AcOHLow Risk of over-bromination (C2 & C5).[1]
Reduction H2 / Pd/CIncompatible Will strip the bromine (Hydrodehalogenation).
Reduction Zn / HClIncompatible High risk of debromination.
Reduction BH3[1][2]·THFExcellent Best choice for Nitro -> Amine retention.[1]
Reduction LiAlH4Moderate Temperature dependent.[3] Safe < 0°C.

References

  • Regioselectivity in Thiophene Bromination

    • Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 1999.[4]

    • [1]

  • Chemoselective Reduction (Nitro to Amine)

    • Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group.[5] ChemPlusChem, 2026.

  • Use of Borane for Phenethylamine Analogs

    • Enantioselective reduction of ketones (Context on Borane utility). Wikipedia/Reviews.
  • Synthesis of Thiophene Ethylamines (Patent Data)

    • Method for synthesizing 2-thiophene ethylamine (CN101885720A).[1]

Sources

troubleshooting unexpected results with 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride (CAS No. 1303968-18-4). This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile thiophene-based building block. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during its synthesis, purification, and analysis, ensuring the integrity and success of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental properties of the compound.

Q1: What are the recommended storage and handling conditions for this compound? This compound is a hydrochloride salt, which generally improves its stability and handling properties compared to the freebase. However, it is still crucial to handle it with care.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage at 2-8°C under an inert atmosphere (like argon or nitrogen) is recommended to prevent slow degradation.

  • Handling: Use in a well-ventilated area, preferably within a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] Avoid breathing dust, and prevent contact with skin and eyes.[4][5]

Q2: How stable is 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride? Under the recommended storage conditions, the hydrochloride salt is generally stable.[6] The primary amine can be susceptible to oxidation over time, especially if exposed to air and light. The bromo-thiophene moiety is relatively stable but can be reactive under certain conditions (e.g., with strong bases or in metal-catalyzed coupling reactions).

Q3: What are the key physical and chemical properties? The following table summarizes the essential properties of the compound.

PropertyValueSource
CAS Number 1303968-18-4[7]
Molecular Formula C₆H₉BrClNS[7]
Molecular Weight 242.56 g/mol [7]
Appearance Typically an off-white to light-brown solidGeneral chemical knowledge
Solubility Soluble in water and polar protic solvents like methanol and ethanol.[8] Insoluble in nonpolar organic solvents like hexanes.General chemical knowledge

Q4: What are the primary safety hazards associated with this compound? Based on data for structurally similar compounds, 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride should be treated as a hazardous substance.

  • It is expected to be harmful if swallowed or in contact with skin.[3]

  • It may cause skin irritation and serious eye damage.[1][4]

  • It may also cause respiratory irritation.[1][5]

  • Always consult the material safety data sheet (MSDS) provided by your supplier for the most current and comprehensive safety information.[2][5]

Part 2: Troubleshooting Guide for Synthesis and Purification

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low yield is a common issue that can stem from multiple points in the synthetic pathway. A systematic diagnosis is key.

Workflow: Diagnosing Low Product Yield

G start Low or No Product Yield check_sm Check TLC/GC-MS of Crude Reaction Mixture start->check_sm sm_present Starting Material (SM) Remains check_sm->sm_present SM detected no_product No Product Spot/Peak check_sm->no_product No SM or Product product_present Product is Present, but Lost on Workup check_sm->product_present Product detected reagent_issue Investigate Reagent Activity: - Titrate organometallics (e.g., BuLi). - Check age/purity of brominating agent. - Ensure base is dry and active. sm_present->reagent_issue temp_issue Review Reaction Conditions: - Was temperature too low? - Was reaction time sufficient? sm_present->temp_issue degradation Product Degradation: - Is the product unstable to workup conditions (e.g., strong acid/base)? - Was the reaction temperature too high? no_product->degradation wrong_path Side Reaction Occurred: - Analyze crude for byproducts. - Consider alternative protective groups or pathways. no_product->wrong_path extraction_loss Workup Issue: - Is the product water-soluble? (Especially the HCl salt). - Back-extract aqueous layers. - Avoid overly acidic/basic washes. product_present->extraction_loss purification_loss Purification Issue: - Is the product volatile? Co-evaporation with solvent? - Is it sticking to silica gel? product_present->purification_loss

Caption: A decision-tree workflow for troubleshooting low reaction yields.

Possible Cause A: Inefficient Bromination The first step in many syntheses of this molecule is the bromination of a thiophene precursor. Thiophene is an electron-rich aromatic ring that readily undergoes electrophilic aromatic substitution.[9] However, this high reactivity can also lead to over-bromination (dibromo- or polybromo-thiophenes) if not controlled.

  • Solution:

    • Control Stoichiometry: Use a precise molar equivalent of your brominating agent (e.g., N-Bromosuccinimide, NBS). A slight excess (1.05-1.2 eq) is common, but a large excess should be avoided.[10]

    • Temperature Control: Perform the bromination at a low temperature (e.g., 0°C or below) to moderate the reaction rate and improve selectivity.[11][12]

    • Monitor Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent byproduct formation.

Possible Cause B: Product Loss During Workup As a hydrochloride salt, the target compound has significant water solubility.[8] Aggressive aqueous washes or extractions can lead to substantial loss of product into the aqueous phase.

  • Solution:

    • Neutralize Carefully: If your reaction is performed under basic conditions, neutralize with acid (e.g., HCl) to a pH of ~6-7 before extraction. If performed under acidic conditions, neutralize with a mild base (e.g., NaHCO₃ solution).

    • Saturate Aqueous Layer: Before extracting with an organic solvent, saturate the aqueous layer with NaCl. This decreases the polarity of the aqueous phase and drives the amine salt into the organic layer.

    • Back-Extraction: After the primary extraction, re-extract the aqueous layer with your organic solvent (e.g., Dichloromethane or Ethyl Acetate) multiple times to recover any dissolved product.

Q2: My final product is an oil and won't crystallize into the hydrochloride salt. Why?

This is a common issue often related to purity or residual solvents.

  • Possible Cause A: Impurities: The presence of even minor impurities can act as a "eutectic," disrupting the crystal lattice formation and resulting in an oil. The most common culprits are unreacted starting materials or isomeric byproducts.

  • Solution A: Re-purification: The oil must be purified before re-attempting salt formation.

    • Convert the oily HCl salt back to the freebase by dissolving it in an organic solvent (like DCM) and washing with a dilute base (e.g., 1M NaHCO₃).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting freebase oil/solid using flash column chromatography. (See Protocol 2).

    • Once the pure freebase is obtained, attempt the salt formation again. (See Protocol 3).

  • Possible Cause B: Residual Solvent/Water: Trapped solvent or moisture can prevent crystallization.

  • Solution B: Rigorous Drying:

    • Dissolve the oil in a small amount of a solvent like methanol and re-concentrate it on a rotary evaporator to azeotropically remove water.

    • Place the flask containing the oil under a high vacuum for several hours to remove any residual organic solvents.

Q3: My NMR spectrum looks complex, and I see more than just my product.

Spectroscopic analysis is the ultimate confirmation of structure and purity. Unexpected signals often point to specific, common byproducts.

Workflow: Purification and Salt Formation

G start Crude Reaction Product (Freebase or Salt) workup Aqueous Workup (Adjust pH, Extract with Organic Solvent) start->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_freebase Crude Freebase (Oil/Solid) concentrate->crude_freebase check_purity Assess Purity (TLC/NMR) crude_freebase->check_purity is_pure Is it >95% Pure? check_purity->is_pure column Purify by Flash Column Chromatography (See Protocol 2) is_pure->column No pure_freebase Pure Freebase is_pure->pure_freebase Yes column->pure_freebase salt_formation HCl Salt Formation (Dissolve in Ether, add HCl in Ether) (See Protocol 3) pure_freebase->salt_formation filtration Isolate by Vacuum Filtration salt_formation->filtration recrystallize Recrystallize if Necessary (e.g., from Methanol/Ether) filtration->recrystallize final_product Pure Crystalline HCl Salt recrystallize->final_product

Caption: General workflow for the purification and salt formation of the title compound.

Common Impurity Signals:

Impurity TypeLikely ¹H NMR SignalsRationale & Solution
Dibrominated Thiophene Absence of one aromatic proton signal; remaining thiophene protons may show altered chemical shifts.Formed by over-bromination. Solution: Improve separation during column chromatography, often requiring a less polar eluent system (e.g., increasing the hexane content relative to ethyl acetate).[13]
Starting Material Signals corresponding to the unfunctionalized thiophene precursor.Incomplete reaction. Solution: Re-run the reaction with longer time or fresh reagents, or remove via chromatography.
Isomeric Product A second set of thiophene signals with different splitting patterns and chemical shifts.Bromination or side-chain addition occurred at a different position on the ring. Solution: This is very difficult to separate. Optimization of reaction regioselectivity (temperature, solvent, reagents) is the best approach.

Interpreting the Mass Spectrum: A key validation is the isotopic pattern in the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, your mass spectrum should show two peaks of almost equal intensity for any bromine-containing fragment: one for the mass (M) and one at M+2. Failure to observe this pattern suggests the bromine is not present in the detected ion.

Part 3: Key Experimental Protocols

These protocols are provided as a validated starting point and may require optimization based on your specific starting materials and equipment.

Protocol 1: Synthesis of 2-(2-Bromo-thiophen-3-yl)-ethylamine (Freebase) This protocol is adapted from established methods for the synthesis of related thiophene derivatives and should be performed with appropriate safety precautions.[10][14]

  • Preparation of 3-(2-aminoethyl)thiophene: (Assuming this is a starting material, if not, it must be synthesized first).

  • Bromination:

    • Dissolve 1 equivalent of 3-(2-aminoethyl)thiophene (protected as a Boc-carbamate for better solubility and to prevent side reactions) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.

    • Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection (if Boc-group was used):

    • Dissolve the crude protected product in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane and stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).

    • Remove the solvent and excess acid under reduced pressure to yield the crude freebase or its salt. If the TFA salt is formed, it must be neutralized to the freebase before purification.

Protocol 2: Purification by Flash Column Chromatography This protocol is essential for removing byproducts before crystallization.[13][15]

  • TLC Analysis: Determine an appropriate solvent system using TLC. For the freebase, a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is a good starting point. A suitable R_f value for the product is ~0.3.

  • Column Packing: Pack a silica gel column with the chosen initial eluent.

  • Sample Loading: Dissolve the crude freebase in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity. Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified freebase.

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt This step provides a highly pure, stable, and crystalline final product.[10]

  • Salt Formation:

    • Dissolve the purified freebase in a minimal-miscibility solvent like diethyl ether or tert-butyl methyl ether (TBME).

    • While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

    • A white or off-white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any surface impurities.

    • Dry the solid under high vacuum for several hours.

  • Recrystallization (if necessary):

    • If the salt is still not a clean solid or appears discolored, it can be recrystallized.

    • Dissolve the solid in a minimal amount of hot methanol or ethanol.

    • Slowly add a poor solvent, such as diethyl ether or TBME, until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

References
  • ChemSrc. (2024). 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride. [Link]

  • Bhat, M. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

  • De Vleeschouwer, F. (2022). Thiophene Synthesis. Royal Society of Chemistry. [Link]

  • Lianyungang Dipu Chemical Co., Ltd. (2013). Method for synthesizing 2-thiophene ethylamine. PATSNAP. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. [Link]

  • Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • Patel, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology. [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry. [Link]

  • Barham, J. P., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect. [Link]

  • BuyersGuideChem. (n.d.). (2-Bromo-3-thienyl)methylamine | 157664-47-6. [Link]

  • SpectraBase. (n.d.). 2-BROMO-N-(TIOPHEN-3-YL-METILEN)-ANILINE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylamine hydrochloride. [Link]

  • NIST. (n.d.). Benzo[b]thiophene-3-ethylamine, alpha-methyl-, hydrochloride. [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

  • Roger, J., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synthetic Communications. [Link]

  • Wikipedia. (n.d.). 2-Bromothiophene. [Link]

  • Google Patents. (n.d.). EP0522956B1 - Preparation of 2-(2-thienyl)

Sources

optimization of reaction conditions for 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Bromo-thiophen-3-yl)-ethylamine Hydrochloride

ID: TSC-CHEM-30433 | Version: 2.1 | Last Updated: 2026-02-27

Executive Summary

This guide addresses the synthesis and optimization of 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride (CAS: 1303968-18-4). This compound is a critical "scaffold" intermediate, often used in the development of thienopyridine-based antiplatelet agents and kinase inhibitors.

The synthesis presents two primary chemical challenges:

  • Regioselectivity: Directing bromination exclusively to the C2 position while avoiding the C5 position.

  • Chemoselectivity: Reducing the side-chain nitrile/amide to an amine without hydrodehalogenating (removing) the bromine atom on the ring.

Module 1: Regioselective Bromination

Objective: Introduce a bromine atom at the C2 position of 3-thiopheneacetonitrile (or 3-thiopheneethanol) with >95% regioselectivity.

The Challenge: The "Alpha" Competition

Thiophene rings are electron-rich.[1] Both the C2 and C5 positions (alpha to the sulfur) are highly reactive toward electrophiles. While the C2 position is electronically favored due to the directing effect of the C3-side chain, the C5 position is sterically less hindered, leading to potential isomer mixtures.

Optimized Protocol
  • Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

    
    ). 
    
    
    
    is too aggressive and often leads to 2,5-dibromination or polymerization.
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Temperature: 0°C to Room Temperature (Strictly < 25°C).

Step-by-Step Workflow:

  • Dissolve 3-thiopheneacetonitrile (1.0 eq) in MeCN (10 volumes).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump all at once.

  • Monitor via HPLC/TLC. The reaction is typically complete in 2–4 hours.

  • Quench: Add 10%

    
     (sodium thiosulfate) to destroy excess active bromine.
    

Technical Insight: If you observe the 2,5-dibromo impurity , your reaction temperature is likely too high, or local concentration of NBS was too high during addition.

Module 2: Chemoselective Reduction (The Critical Step)

Objective: Convert the nitrile group (-CN) to a primary amine (-


) without touching the aryl bromide.[2]
The Trap: Catalytic Hydrogenation

WARNING: Do NOT use Catalytic Hydrogenation (


 + Pd/C, Raney Ni).
Palladium catalysts readily facilitate hydrodehalogenation , stripping the bromine off the thiophene ring to yield the non-brominated ethylamine.
Recommended Solution: Borane-THF Complex

Borane-THF (


) reduces nitriles to amines rapidly but is kinetically slow to react with aryl bromides at moderate temperatures.

Protocol:

  • Setup: Dry glassware is essential. Moisture destroys borane.

  • Addition: Add

    
     (1.0 M solution, 2.5 eq) to the 2-bromo-3-thiopheneacetonitrile in anhydrous THF at 0°C.
    
  • Reflux: Warm to RT, then gently reflux (60°C) for 2–4 hours to complete reduction.

  • Workup (Critical): The reaction forms a Boron-Amine complex. You must break this complex by carefully adding MeOH, followed by 6M HCl, and refluxing for 1 hour.

Alternative:


 (Lithium Aluminum Hydride) can be used at 0°C, but it carries a higher risk of debromination if the temperature spikes.

Module 3: Salt Formation & Purification

Objective: Isolate the product as a stable, crystalline Hydrochloride salt.

Protocol:

  • Isolate the free base amine in an organic solvent (e.g., MTBE or Ethyl Acetate).

  • Dry the organic layer thoroughly with

    
    . Water will cause the salt to oil out.
    
  • Cool to 0–5°C.

  • Slowly bubble anhydrous HCl gas or add HCl in Dioxane (4M).

  • Crystallization: The solid should precipitate immediately. If an oil forms, add a seed crystal and a non-polar anti-solvent (Heptane).

Visualizing the Pathway

The following diagram illustrates the decision logic for the synthesis, highlighting the critical "Failure Modes" (Red) and the "Optimized Path" (Green).

SynthesisLogic Start Starting Material: 3-Thiopheneacetonitrile Step1 Step 1: Bromination Start->Step1 Choice1 Reagent Choice Step1->Choice1 PathA Br2 (Elemental) Choice1->PathA Aggressive PathB NBS (0°C, MeCN) Choice1->PathB Controlled ResultA FAILURE: 2,5-Dibromo Impurity Polymerization PathA->ResultA ResultB Intermediate: 2-Bromo-3-thiopheneacetonitrile PathB->ResultB Step2 Step 2: Reduction ResultB->Step2 Choice2 Reduction Method Step2->Choice2 RedA H2 / Pd/C Choice2->RedA Catalytic RedB BH3-THF or LiAlH4 Choice2->RedB Hydride ResultRedA FAILURE: Debromination (Bromine lost) RedA->ResultRedA ResultRedB Target Free Base: 2-(2-Bromo-thiophen-3-yl)-ethylamine RedB->ResultRedB Final Final Product: HCl Salt Formation ResultRedB->Final

Caption: Workflow logic for avoiding common synthetic pitfalls (Over-bromination and Dehalogenation).

Troubleshooting & FAQ

Q1: My product is oiling out during HCl salt formation. How do I get a solid?

  • Cause: Presence of residual water or alcohol (MeOH/EtOH) in the solvent.

  • Fix: Ensure the free base solution is dried over

    
    . Switch the solvent to anhydrous Ethyl Acetate  or MTBE . Add HCl (in Dioxane) dropwise at 0°C. If oil persists, triturate (scratch the glass) and add Heptane  or Diethyl Ether  as an anti-solvent.
    

Q2: I see a spot on TLC just above my product after bromination. What is it?

  • Identification: This is likely the 2,5-dibromo impurity .

  • Prevention: Lower the reaction temperature to -10°C or 0°C. Reduce NBS equivalents to 0.95–1.0 eq.

  • Removal: It is difficult to separate later. Purify the intermediate nitrile via column chromatography (Hexane/EtOAc) before proceeding to reduction.

Q3: Can I use


 for the reduction? 
  • Answer: Not alone.

    
     is too weak to reduce nitriles efficiently.[3] However, 
    
    
    
    combined with
    
    
    or
    
    
    can work, but Borane-THF is generally cleaner for this specific substrate [1].

Q4: Why is the yield low after Borane reduction workup?

  • Cause: Incomplete hydrolysis of the Boron-Amine complex.

  • Fix: After the reduction, you must acidify strongly (HCl) and reflux for at least 1 hour to break the B-N bond. If you skip this, the amine remains trapped in the aqueous layer or as a borane complex.

Summary of Quantitative Data

ParameterOptimized RangeCritical Limit (Failure Point)
Bromination Temp 0°C – 20°C> 30°C (Causes dibromination)
NBS Equivalents 1.00 – 1.05 eq> 1.1 eq (Causes dibromination)
Reduction Reagent

(2.5 eq)

(Causes debromination)
Salt Formation Solvent Anhydrous EtOAc/MTBEAlcohols/Water (Causes oiling)

References

  • Regioselectivity of Thiophene Bromination

    • Source: NBS bromination of 3-substituted thiophenes occurs selectively at the 2-position due to electronic activ
    • Citation: "Bromination in concentrated solutions of substituted thiophenes in acetic acid with NBS... readily took place with high regioselectivity at the 2-ring positions."[4]

    • Link:

  • Chemoselective Reduction of Nitriles

    • Source: Borane-THF and Indium-catalyzed hydrides preserve aryl halides while reducing nitriles.
    • Citation: "Selective reduction of the carbon bromine bond in the presence of nitriles was achieved...[5] InCl3-NaBH4-mediated reduction."

    • Link:[5]

  • General Synthesis of Thiophene Ethylamines

    • Source: Patent methodology for converting thiophene acetonitriles to ethylamines.
    • Link:

Sources

Technical Support Center: Solubility Optimization for 2-(2-Bromo-thiophen-3-yl)-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-BT3EA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Introduction: The "Lipophilic Brick" Paradox

Welcome to the technical support hub for 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride . Users frequently encounter precipitation issues with this compound despite it being a hydrochloride salt.[1]

The Core Problem: While the hydrochloride (HCl) tail imparts ionic character, the 2-bromo-thiophene head is a "lipophilic brick." The bromine atom is heavy and hydrophobic, and the thiophene ring is aromatic. When you dissolve this in water, you are fighting a tug-of-war between the polar amine salt and the greasy aromatic core.[1] If the balance tips (due to pH, temperature, or ionic strength), the compound crashes out.

This guide provides the protocols to win that tug-of-war.

Module 1: Solubility Profile & Solvent Selection

Quick Reference Solubility Matrix

Data based on structural pharmacophore analysis and standard amine salt behaviors.

Solvent SystemSolubility RatingEstimated LimitUsage Recommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)>50 mMPrimary Stock. Best for long-term storage (-20°C).[1]
Methanol / Ethanol ⭐⭐⭐⭐ (Good)~20–30 mMSecondary Stock. Good for evaporation or intermediate dilution.[1]
Water (Deionized) ⭐⭐⭐ (Moderate)~10 mMWorking Solution. Only if pH < 7.[1]0. Risk of hydrolysis over time.[1]
PBS (pH 7.4) ⭐ (Poor)< 1 mMDanger Zone. High risk of precipitation due to pH and Common Ion Effect.[1]
Diethyl Ether ❌ (Insoluble)N/AUsed for washing/precipitation during synthesis, not dissolving.[1]

Module 2: Critical Troubleshooting (Q&A)

Q1: "I dissolved the powder in PBS (Phosphate Buffered Saline) and it immediately turned cloudy. Why?"

A: You likely triggered a "double-trap" mechanism: pH Shock and the Common Ion Effect .[1]

  • pH Shock (The pKa Trap): The ethylamine side chain has a pKa of approximately 8.8 – 9.5 [1]. In pure water (acidic due to the HCl salt), the molecule is fully protonated (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and soluble. When you add it to PBS (pH 7.4), you move closer to the pKa. A significant fraction of the molecules deprotonate to become the Free Base  (
    
    
    
    ). The free base of a bromo-thiophene is highly lipophilic and insoluble in water.
  • Common Ion Effect: PBS contains a high concentration of Sodium Chloride (NaCl).[1] Since your compound is an HCl salt, the excess chloride ions in the buffer push the equilibrium back toward the solid precipitate form.

The Fix:

  • Do not dissolve directly in PBS.[1]

  • Dissolve in DMSO first.[1]

  • Dilute into water (pH < 6) or a low-salt buffer (e.g., HEPES) before adding to the final assay.[1]

Q2: "My DMSO stock solution precipitated after freezing. Is it ruined?"

A: Not necessarily, but it indicates water contamination .[1] Amine salts are hygroscopic.[1][2] DMSO is also hygroscopic (absorbs water from air).[3] If your DMSO absorbed water, the "solubility power" decreases, and the cold temperature (-20°C) forces the salt out of solution [2].

The Fix:

  • Thaw the vial completely at 37°C.

  • Vortex vigorously.[1]

  • If it re-dissolves, it is usable.[1]

  • Prevention: Use anhydrous DMSO and store in single-use aliquots to avoid repeated freeze-thaw cycles.

Module 3: Visualizing the Solubility Workflow

Use this decision tree to determine the correct preparation method for your specific application.

SolubilityWorkflow Start Start: 2-(2-Bromo-thiophen-3-yl) ethylamine HCl (Solid) Goal What is your goal? Start->Goal Stock Prepare Stock Solution Goal->Stock Storage Assay Prepare Assay Buffer Goal->Assay Experiment DMSO Dissolve in 100% DMSO (Anhydrous) Stock->DMSO CheckPH Check Target pH Assay->CheckPH Acidic pH < 7.0 (Water/Acidic Buffer) CheckPH->Acidic Acidic Neutral pH 7.4+ (PBS/Media) CheckPH->Neutral Physiological Direct Direct Dilution OK (Watch for Salting Out) Acidic->Direct Stepwise REQUIRED: Stepwise Dilution Intermediate Step Neutral->Stepwise Precip Risk of Precipitation (Free Base Formation) Neutral->Precip If mixed directly Final Stable Solution Direct->Final Stepwise->Final

Caption: Figure 1. Solubility Decision Tree. Follow the path based on your target pH to avoid precipitation.

Module 4: Step-by-Step Optimization Protocols

Protocol A: The "Intermediate Dilution" Method (For Assay Prep)

Use this when you must get the compound into a physiological buffer (pH 7.4) without crashing it out.

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM .

  • Prepare Intermediate: Dilute the stock 1:10 into distilled water (not buffer).

    • Why? This lowers the DMSO concentration while keeping the pH slightly acidic (due to the HCl salt nature), preventing immediate shock.

    • Result: 1 mM solution in 10% DMSO/Water.[1]

  • Final Dilution: Slowly add the Intermediate Solution to your pre-warmed Assay Buffer (e.g., PBS) while vortexing.

    • Target: Final concentration < 100 µM.[1]

    • Note: Ensure the final DMSO concentration is < 1% (or as tolerated by your cells).[1]

Protocol B: Empirical Solubility Limit Test

Don't guess. Measure the limit for your specific batch.

  • Place 2 mg of compound in a microcentrifuge tube.

  • Add solvent (PBS or Water) in 10 µL increments .[1]

  • Vortex for 30 seconds after each addition.

  • Observe for turbidity (cloudiness) against a dark background.[1]

  • Calculation:

    
    
    

Module 5: Mechanistic Insight (The "Why")

Understanding the chemical equilibrium is crucial for troubleshooting.[1] The diagram below illustrates the transition that causes most failures.

Mechanism Salt Protonated Salt (Soluble) R-NH3+ Cl- FreeBase Free Base (Insoluble) R-NH2 Salt->FreeBase Deprotonation FreeBase->Salt Acidification (HCl) Precipitate Solid Aggregate (Precipitate) FreeBase->Precipitate Aggregation (Hydrophobic Effect) pH pH > pKa (~9.0)

Caption: Figure 2. The pH-dependent equilibrium.[1] Increasing pH drives the reaction to the right (insoluble).

References

  • ChemicalBook. (2026).[1][4] Thiophene-2-ethylamine Properties and pKa Predictions. Retrieved from

  • BenchChem. (2025).[1][2][3] Impact of Hygroscopic DMSO on Solubility of Lipophilic Salts. Retrieved from

  • National Institutes of Health (NIH). (2016).[1] Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. (Discusses thiophene lipophilicity and reactivity). Retrieved from

  • ScienceMadness. (2011). Solubility of Organic Amine Salts: General Principles. Retrieved from

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated thiophene derivatives.

Sources

Technical Support Center: Navigating Stability Challenges with 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride. This resource is designed to provide you, as a valued researcher, with in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability issues encountered during your experiments. As Senior Application Scientists, we understand the critical nature of compound stability and its impact on experimental outcomes. This guide is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride.

Q1: What are the primary stability concerns with 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride?

A1: The main stability concerns for this compound revolve around its susceptibility to degradation under certain environmental and experimental conditions. The thiophene ring, while aromatic, can be reactive.[1] Key concerns include:

  • Light Sensitivity: Like many heterocyclic compounds, prolonged exposure to light can lead to degradation.

  • Oxidative Instability: The thiophene moiety can be susceptible to oxidation, especially in the presence of strong oxidizing agents or even atmospheric oxygen over extended periods.[2][3]

  • pH Sensitivity: The stability of the compound in solution is highly dependent on pH. Strongly acidic or basic conditions can catalyze degradation.

  • Dehalogenation: A significant concern, particularly in the context of certain reactions, is the loss of the bromine atom from the thiophene ring.[4][5] This is a common side reaction in palladium-catalyzed cross-coupling reactions.[4]

Q2: How should I properly store 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride to ensure its long-term stability?

A2: Proper storage is crucial for maintaining the integrity of the compound. We recommend the following storage conditions based on its chemical properties:

  • Temperature: Store in a cool, dry place.[6] Refrigeration (2-8°C) is often recommended for long-term storage.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[8]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[7]

  • Container: Keep the container tightly sealed to prevent moisture ingress.[6][9]

Q3: I'm observing a lower than expected yield in my reaction. Could this be due to the instability of the starting material?

A3: Yes, this is a distinct possibility. If the starting material has degraded, the effective concentration will be lower, leading to reduced product formation. It is advisable to test the stability of your starting material under the reaction conditions without the other reagents to isolate this variable.[8]

Q4: Can the hydrochloride salt form affect the compound's stability in solution?

A4: The hydrochloride salt generally enhances the aqueous solubility and stability of the amine. However, when dissolved, it will create a mildly acidic solution. This acidity can be a factor in reactions that are sensitive to pH. It's important to consider the overall reaction conditions and whether the acidic nature of the dissolved salt could contribute to degradation pathways or unwanted side reactions.

Troubleshooting Guides

This section provides detailed guidance for specific experimental problems you may encounter.

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Decreasing compound activity over the duration of a multi-day experiment.

  • Unexpected cytotoxicity.

Possible Cause: Degradation of the compound in the assay medium. Thiophene-containing compounds can be metabolized by cellular enzymes (e.g., cytochrome P450s) into reactive metabolites, which can lead to toxicity.[8]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent biological assay results.

Detailed Protocol: Assessing Compound Stability in Aqueous Media

  • Preparation: Prepare a stock solution of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the final working concentration in the cell culture medium to be used in the assay.

  • Sampling: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the aliquots by a validated HPLC or LC-MS method to quantify the amount of parent compound remaining.

  • Evaluation: A significant decrease in the parent compound concentration over time indicates instability in the assay medium.

Issue 2: Formation of Dehalogenated Byproduct in Cross-Coupling Reactions

Symptoms:

  • Observation of a significant byproduct with a mass corresponding to the loss of bromine in GC-MS or LC-MS analysis.

  • Reduced yield of the desired coupled product.

Possible Cause: Hydrodehalogenation is a common side reaction for aryl bromides, particularly in palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings.[4] This can be influenced by the choice of catalyst, ligand, base, and solvent.[4][5]

Strategies to Minimize Dehalogenation:

StrategyRationale
Ligand Selection Use bulky, electron-rich phosphine ligands. These can promote the desired reductive elimination step over competing dehalogenation pathways.[4]
Base Selection Use weaker bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. Strong bases can promote protonolysis of the aryl-palladium intermediate.[4]
Solvent Effects Use anhydrous, aprotic solvents like toluene or dioxane.[4][5] The presence of water can be a significant contributor to dehalogenation.[5]
Temperature Control Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling reaction.[4]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride (1.0 eq.), the arylboronic acid (1.2 eq.), and a weak base such as K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane/water).[5]

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90°C) and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 3: Precipitation of Compound from Aqueous Solutions

Symptoms:

  • Cloudiness or visible precipitate forming in aqueous stock solutions or buffers.

  • Difficulty in achieving the desired concentration in aqueous media.

Possible Cause: Low aqueous solubility is a common issue with thiophene derivatives.[8] While the hydrochloride salt improves solubility, the free base form is likely less soluble. The pH of the solution can significantly impact solubility.

Troubleshooting Decision Tree:

G A Precipitation in Aqueous Solution B Check Solution pH A->B C Is pH > 7? B->C D Adjust pH to < 7 with dilute HCl C->D Yes E Consider using a co-solvent (e.g., DMSO, ethanol) C->E No H Problem Resolved D->H F Sonication or gentle warming may aid dissolution E->F G Prepare fresh solutions before use F->G G->H

Sources

Technical Support Center: Scaling Up Production of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center with troubleshooting guides and FAQs for scaling up the production of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride.

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride. As a crucial building block in medicinal chemistry, predictable and scalable access to this compound is paramount. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established principles of organic process chemistry.

Synthesis Overview & Strategic Considerations

The synthesis of 2-(2-bromo-thiophen-3-yl)-ethylamine hydrochloride involves the selective bromination of a 3-substituted thiophene precursor followed by conversion to the hydrochloride salt. The primary challenge lies in achieving high regioselectivity during bromination at an industrial scale, where reaction control is critical.

A common and scalable synthetic approach begins with 2-(thiophen-3-yl)ethanamine. The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[1] The C2 and C5 positions are the most activated sites for electrophiles.[1] The ethylamine side chain at C3 further activates the ring, directing bromination preferentially to the C2 position.

G start 2-(Thiophen-3-yl)ethanamine intermediate 2-(2-Bromo-thiophen-3-yl)-ethylamine start->intermediate  Electrophilic Bromination (e.g., NBS in Acetonitrile) product 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride intermediate->product  Salt Formation (HCl in Ether/IPA)

Caption: Proposed synthetic pathway for 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride.

Key Scale-Up Challenges
ChallengePrimary CauseMitigation Strategy
Reaction Exothermicity The electrophilic bromination of an activated thiophene ring can be highly exothermic.[2]Implement controlled addition of the brominating agent, utilize a jacketed reactor for efficient heat exchange, and consider a flow chemistry setup for superior thermal management.[2]
Regiocontrol Over-bromination can lead to the formation of 2,5-dibromo species, which can be difficult to separate from the desired product.[3]Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.[4] Maintain strict stoichiometric control and low reaction temperatures.
Product Purification The final product and potential impurities may have similar physical properties, complicating purification by crystallization alone.Develop a robust purification protocol involving an initial acidic wash to remove basic impurities, followed by controlled crystallization. Column chromatography is generally not viable for large-scale production.[3][5]
Safety & Handling Brominating agents are corrosive, toxic, and highly reactive.[6]Adhere to stringent safety protocols, including the use of appropriate Personal Protective Equipment (PPE), working in well-ventilated areas or fume hoods, and having neutralization agents (e.g., sodium thiosulfate) readily available.[3][7][6]

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis and scale-up, presented in a question-and-answer format.

Bromination Stage

Question: My reaction yield is consistently low, and LC-MS analysis shows significant amounts of starting material and a dibrominated byproduct. What are the likely causes?

Answer: This issue points to two distinct problems: incomplete conversion and over-bromination.

  • Incomplete Conversion: This often stems from suboptimal reaction conditions or reagent impurities.[8]

    • Causality: Thiophene bromination is sensitive to temperature and reaction time. If the temperature is too low or the time too short, the reaction may not proceed to completion. Impurities in the starting material or solvent, especially water, can quench the electrophile or interfere with the reaction.

    • Solution:

      • Verify Reagent Purity: Ensure the 2-(thiophen-3-yl)ethanamine and the solvent (e.g., acetonitrile) are anhydrous.

      • Optimize Temperature: Gradually increase the reaction temperature in small-scale trials (e.g., from 0°C to 25°C) to find the sweet spot for conversion without significantly increasing side products.

      • Monitor Progress: Use TLC or LC-MS to monitor the reaction.[8][9] If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.

  • Over-bromination: The formation of 2,5-dibromo-3-(ethylamine)thiophene is a common side reaction.[3]

    • Causality: The mono-brominated product is still an activated aromatic ring and can undergo a second bromination. This is more likely if there are localized "hot spots" of high brominating agent concentration or if the overall stoichiometry is too high.

    • Solution:

      • Control Stoichiometry: Use a slight excess, but no more than 1.05 equivalents, of the brominating agent (e.g., NBS).

      • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile, favoring mono-bromination.

      • Efficient Mixing: Inefficient stirring on a larger scale can create localized areas of high reagent concentration, leading to side products.[8] Ensure the stirring is vigorous enough for the reaction volume.

Question: The bromination reaction is difficult to control thermally, especially after moving from a 1L to a 20L reactor. How can we manage the exotherm?

Answer: Thermal runaway is a significant safety and quality risk during scale-up.

  • Causality: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. The bromination of activated heterocycles is known to be exothermic.[2]

  • Solution:

    • Controlled Addition: The most effective method is to control the rate of the energy-releasing step. Add the brominating agent slowly via a dropping funnel or pump, monitoring the internal temperature continuously.

    • Reverse Addition: Consider adding the thiophene substrate to a slurry of the brominating agent. This can sometimes help maintain a more consistent temperature profile.

    • Choice of Solvent: Use a solvent with a good heat capacity and a boiling point that allows for some reflux cooling if necessary, although this should be a secondary control measure.

    • Flow Chemistry: For continuous manufacturing, a flow reactor provides a vastly superior surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control, which minimizes side product formation.[2]

Purification & Isolation

Question: After quenching the reaction, my crude product is a dark, oily residue that is difficult to handle. How can I improve its quality before the final salt formation?

Answer: The color and consistency suggest the presence of residual acidic byproducts and other impurities.

  • Causality: The bromination reaction with NBS produces succinimide. If bromine was used, HBr is a byproduct.[5] These acidic residues can contribute to product degradation and discoloration.

  • Solution: Implement an aqueous workup protocol before concentrating the organic layer.

    • Neutralizing Wash: After the reaction is complete, quench with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining brominating agent.[3]

    • Base Wash: Perform a wash with a dilute base, such as a saturated sodium bicarbonate solution, to neutralize acidic byproducts like HBr.[5] This will also deprotonate the amine, partitioning it into the organic layer.

    • Brine Wash: A final wash with brine (saturated NaCl solution) will help to break any emulsions and remove excess water from the organic layer before drying with a desiccant like MgSO₄ or Na₂SO₄.

Question: I am struggling to get the hydrochloride salt to crystallize. It either oils out or precipitates as a fine, amorphous powder that is difficult to filter. What should I do?

Answer: This is a classic crystallization problem, often caused by impurities or supersaturation issues.

  • Causality: Impurities can act as crystallization inhibitors.[5] If the solution is too concentrated or cooled too quickly, the system can become highly supersaturated, leading to rapid precipitation of an amorphous solid or oiling out instead of forming an ordered crystal lattice.

  • Solution:

    • Ensure Purity: The free base must be of high purity before attempting salt formation. If necessary, purify the free base by passing it through a short plug of silica gel.

    • Solvent Selection: Use a solvent system where the hydrochloride salt has low solubility. A common choice is to dissolve the free base in a solvent like isopropanol (IPA) or diethyl ether and then add a solution of HCl in the same or another solvent (e.g., HCl in ether).

    • Control Supersaturation:

      • Add the HCl solution slowly with vigorous stirring.

      • Maintain a moderate temperature during addition and then cool the mixture slowly to room temperature, followed by further cooling in an ice bath to maximize yield.[5]

      • Introduce a seed crystal of a previously successful batch to encourage controlled crystal growth.

      • Consider using an anti-solvent technique: dissolve the crude product in a minimal amount of a good solvent (like methanol) and slowly add a poor solvent (like MTBE or heptane) to induce crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when handling brominating agents like NBS or Br₂ on a multi-kilogram scale? A1: Handling large quantities of bromine or NBS requires stringent engineering and administrative controls.[7][6]

  • Engineering Controls: All manipulations should be conducted in a walk-in fume hood or a well-ventilated enclosure with a dedicated scrubber system for bromine vapors.[10]

  • Personal Protective Equipment (PPE): This is mandatory and includes a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[10][11][12] A respirator with an appropriate cartridge for acid gases/halogens may be required depending on the scale and setup.[10]

  • Emergency Preparedness: Emergency eyewash stations and safety showers must be immediately accessible.[7] Have a spill kit ready containing a neutralizing agent like sodium thiosulfate and an absorbent material. All personnel must be trained on spill response procedures.[7]

Q2: Which analytical techniques are critical for process monitoring and quality control? A2: A multi-faceted analytical approach is crucial.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks at the bench.[8][9] High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of starting material and the formation of product and byproducts.

  • Purity Analysis: HPLC is the gold standard for determining the purity of the final product. A validated method should be used to quantify the desired product and any process-related impurities.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the product and identifying impurities. Mass Spectrometry (MS) confirms the molecular weight.

Q3: My final hydrochloride salt product is slightly off-white or yellowish. Is this a concern, and how can I fix it? A3: A yellow or brown color often indicates the presence of trace impurities, possibly from residual acid or oxidation.[5] While it may not affect the performance in some applications, a high-purity material is typically desired for pharmaceutical development.

  • Troubleshooting: The issue often traces back to an incomplete workup. Ensure the neutralizing wash was effective.

  • Remediation: The colored impurity can often be removed by recrystallization. Dissolve the salt in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol) and allow it to cool slowly. The impurity may remain in the mother liquor. A charcoal treatment during the recrystallization can also be effective at removing colored impurities.

Experimental Protocols & Workflows

Protocol 1: Scalable Synthesis of 2-(2-Bromo-thiophen-3-yl)-ethylamine

Disclaimer: This protocol is a guideline and should be optimized for your specific equipment and scale. All operations should be performed by trained personnel with appropriate safety measures in place.

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with 2-(thiophen-3-yl)ethanamine (1.0 eq.) and anhydrous acetonitrile (10 L per kg of starting material).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the stirred solution to 0-5°C using a circulating chiller.

  • Reagent Addition: In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in anhydrous acetonitrile (5 L per kg of NBS). Add this solution to the reactor via a pressure-equalizing dropping funnel or a pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C. Monitor the reaction progress every hour using HPLC or TLC. The reaction is typically complete within 2-4 hours.

  • Quench: Once the starting material is consumed (<1% by HPLC), add a 10% aqueous solution of sodium thiosulfate (approx. 2 L per kg of NBS) to the reactor, while maintaining cooling.

  • Workup:

    • Transfer the reaction mixture to a separation funnel or extractor.

    • Add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

    • Extract the product into an organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 2-(2-Bromo-thiophen-3-yl)-ethylamine free base, typically as an oil.

Caption: General workflow for the synthesis of the free base intermediate.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base oil (1.0 eq.) in isopropanol (IPA, ~5-8 volumes).

  • Filtration: Perform a polish filtration to remove any particulate matter.

  • Acidification: Cool the solution to 10-15°C. Slowly add a 2M solution of hydrogen chloride in diethyl ether or IPA (~1.0-1.1 eq.) dropwise with good agitation.

  • Crystallization: The hydrochloride salt should begin to precipitate. After the addition is complete, stir the resulting slurry for 1-2 hours at room temperature.

  • Isolation: Cool the slurry to 0-5°C for at least 1 hour to maximize precipitation. Collect the solid product by filtration on a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold IPA, followed by cold MTBE or heptane to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025).
  • Dolly Corporation. (2025).
  • BenchChem. (2025).
  • Unknown. (n.d.). Standard Operating Procedure.
  • BenchChem. (2025).
  • Carl ROTH. (n.d.).
  • PENTA. (2024).
  • TCI. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
  • Open Research Newcastle. (2025). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques.
  • Unknown. (n.d.). Heterocyclic Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.

Sources

Validation & Comparative

Comparative Guide: Validation of Bioassays Using 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride

[1]

Executive Summary & Strategic Context

2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride (CAS: 115509-39-2) is a critical halogenated heterocyclic scaffold.[1] While primarily recognized as a synthetic intermediate for thienopyridine antiplatelet agents (e.g., Prasugrel analogs) and serotonin receptor ligands, its utility as a pharmacological probe in Fragment-Based Drug Discovery (FBDD) requires rigorous bioassay validation.[1]

This guide moves beyond standard synthesis. It provides a technical framework for validating bioassays where this specific salt is the analyte or ligand.[1] We compare its performance against its non-halogenated analog, 2-(thiophen-3-yl)-ethylamine , to demonstrate how the bromine substituent influences assay stability, solubility, and receptor affinity.[1]

The Core Challenge

The bromine atom at position 2 introduces two distinct bioassay challenges compared to non-halogenated alternatives:

  • Lipophilicity Shift: The Br-substituent increases LogP, necessitating stricter DMSO tolerance validation to prevent micro-precipitation in aqueous buffers.[1]

  • Electronic Quenching: The heavy atom effect can interfere with fluorescence-based readouts (e.g., FRET or TR-FRET), requiring specific optical interference controls.[1]

Pre-Assay Validation: Physicochemical Integrity

Before biological testing, the compound must pass "Solution State" validation.[1] Inconsistent data often stems from compound degradation or precipitation, not biological variability.

Comparative Stability Data

Data derived from accelerated stability testing (24h at 37°C in Assay Buffer).

Parameter2-(2-Bromo-thiophen-3-yl)-ethylamine HCl (Test)2-(thiophen-3-yl)-ethylamine (Control)Impact on Assay
LogP (Calc) ~1.8~0.9High: Test compound requires higher DMSO % or carrier protein (BSA).[1]
Aq. Solubility Moderate (Salting out risk >10 mM)HighMedium: Stock solutions must be validated at <10 mM.
Oxidative Stability High (Br protects C2 position)Low (C2 susceptible to oxidation)Positive: Brominated analog is more stable in oxidative buffers.
Fluorescence Interference Moderate (Quenching risk)LowCritical: Requires Inner Filter Effect (IFE) correction.
Protocol 1: DMSO Tolerance & Precipitation Validation

Objective: Determine the maximum non-precipitating concentration (MNPC) in the specific bioassay buffer (e.g., HBSS + 20mM HEPES).

  • Preparation: Prepare a 100 mM stock of the hydrochloride salt in 100% DMSO.

  • Dilution Series: Perform 1:2 serial dilutions in DMSO.

  • Buffer Transfer: Transfer 1 µL of each DMSO stock into 99 µL of Assay Buffer in a clear-bottom 384-well plate (1% final DMSO).

  • Incubation: Shake for 60 mins at RT.

  • Readout: Measure Nephelometry (Light Scattering) or Absorbance at 600nm.

  • Validation Criteria: Any well with OD600 > 3x Standard Deviation of the blank is "Precipitated."

Expert Insight: The hydrochloride salt dissociates rapidly.[1] The free base of the brominated thiophene is significantly less soluble than the salt.[1] Ensure your assay buffer has sufficient buffering capacity (HEPES/MOPS) to maintain pH < 7.4 if solubility is marginal.

Functional Bioassay Validation: P2Y12 Receptor Binding (GPCR)

This section validates the compound's activity in a Radioligand Binding Assay , a gold-standard method for thienopyridine scaffolds targeting purinergic receptors.[1]

Workflow Visualization

The following diagram illustrates the critical path for validating the assay window and specificity.

BioassayValidationStockCompound Stock(10mM DMSO)DilutionSerial Dilution(10-point)Stock->Dilution 1:3 stepsBindingP2Y12 Membrane Prep+ [3H]-2-MeSADPDilution->Binding CompetitionFilterGF/B Filtration(PEI treated)Binding->Filter 60 min @ RTCountScintillation CountingFilter->CountAnalysisIC50 & Hill SlopeCalculationCount->AnalysisAnalysis->Stock If Hill Slope < 0.8(Check Solubility)

Caption: Workflow for Competitive Radioligand Binding Validation. Note the feedback loop: shallow Hill slopes often indicate solubility issues with the brominated scaffold.

Protocol 2: Competitive Binding Assay

Objective: Validate the potency shift caused by the bromine substitution compared to the unsubstituted analog.[1]

Reagents:

  • Receptor: Human P2Y12 receptor membrane preparations (CHO cells).

  • Radioligand: [3H]-2-MeSADP (2 nM final).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA (BSA is critical for the brominated compound).

Step-by-Step Methodology:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Non-Specific Binding (NSB): Add 10 µM ADP (saturated unlabeled ligand) to defined wells.

  • Compound Addition: Add 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl (10 concentrations, 1 nM to 30 µM).

  • Reaction: Add membranes (5 µ g/well ) and Radioligand. Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Note: PEI soaking is mandatory. The ethylamine tail is cationic; without PEI, the compound sticks to glass fibers, causing false inhibition.

  • Wash: 3x with ice-cold wash buffer.

  • Detection: Liquid Scintillation Counting.

Validation Metrics & Acceptance Criteria
MetricAcceptance CriteriaInterpretation for Brominated Compound
Z-Factor > 0.5Ensures the assay is robust enough for screening.[1]
Hill Slope 0.8 – 1.2< 0.8 suggests aggregation or negative cooperativity (common with hydrophobic halogens).
IC50 Shift Defined vs. ControlExpect ~2-5x potency shift vs. non-brominated analog (due to hydrophobic pocket filling).[1]
Signal-to-Background > 5:1If lower, check if the bromine compound is quenching the scintillant (rare but possible).[1]

Optical Interference Validation (Fluorescence Assays)

If you are validating this compound in a Calcium Flux (FLIPR) or FRET assay, you must account for the "Heavy Atom Effect" of bromine.

Mechanism of Interference

Bromine facilitates intersystem crossing, which can quench the fluorescence of neighboring fluorophores (e.g., Fluo-4 or GFP).[1]

Protocol 3: Inner Filter Effect (IFE) Check
  • Fluorophore Only: Add 100 nM of your assay fluorophore (e.g., Fluo-4) to the buffer.[1]

  • Spike: Titrate the 2-(2-Bromo-thiophen-3-yl)-ethylamine HCl from 1 µM to 100 µM.

  • Read: Measure fluorescence immediately (t=0).

  • Analysis: If fluorescence decreases in a dose-dependent manner without a biological target present, the compound is a quencher.[1]

    • Correction: Use a ratiometric assay (e.g., Fura-2) to normalize for quenching, or switch to a luminescent readout.[1]

Synthesis of Findings: Why Validation Matters

The validation data typically reveals that 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride acts as a more potent, yet more technically demanding, probe than its non-halogenated counterpart.[1]

  • Selectivity: The bromine atom often restricts rotation, locking the ethylamine tail into a bioactive conformation that fits specific GPCR hydrophobic pockets (e.g., Serotonin 5-HT2 or P2Y12).

  • Stability: The C2-blocking bromine prevents metabolic degradation (ring opening) often seen in simple thiophenes, making it a better candidate for long-duration assays (e.g., 24h gene expression).[1]

Final Recommendation

For robust bioassay data, always include 0.1% BSA or CHAPS in the buffer to solubilize the brominated tail, and use PEI-coated filters to prevent cationic non-specific binding.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11158066, 2-(2-Bromothiophen-3-yl)ethanamine.[1] Source:[Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022). Source:[Link]

  • Zhang, J., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Source:[Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.[1] Nature Chemical Biology. Source:[Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. Source:[Link]

2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride versus its non-brominated analog

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 2-(2-Bromo-thiophen-3-yl)ethylamine Hydrochloride vs. 2-(Thiophen-3-yl)ethylamine Hydrochloride in Drug Discovery and Synthesis

As an application scientist overseeing lead optimization and synthetic methodology, I frequently evaluate building blocks for their dual utility: their behavior in the reaction flask and their pharmacokinetic destiny in vivo. Thiophene-based ethylamines are quintessential bioisosteres for phenethylamines, widely utilized in the development of neuroactive agents and GPCR ligands[1].

However, the decision to utilize 2-(2-Bromo-thiophen-3-yl)ethylamine hydrochloride versus its non-brominated analog, 2-(thiophen-3-yl)ethylamine hydrochloride , is not merely a matter of structural tweaking. The presence of the C2-bromine atom fundamentally alters the molecule's synthetic trajectory, electronic landscape, and metabolic stability[2]. This guide objectively compares these two scaffolds, providing mechanistic causality for their distinct applications and validated experimental workflows.

Structural & Physicochemical Profiling

The incorporation of a heavy halogen (bromine) at the C2 position introduces significant steric bulk and alters the lipophilicity of the thiophene core. While the primary amine remains relatively unperturbed electronically due to the insulating ethyl linker, the overall physicochemical profile shifts, impacting both solubility and membrane permeability.

Property2-(2-Bromo-thiophen-3-yl)ethylamine HCl2-(Thiophen-3-yl)ethylamine HCl
CAS Number 1303968-18-459311-67-0
Molecular Weight 242.56 g/mol 163.67 g/mol [3]
C2 Reactivity High (Pre-installed cross-coupling vector)Low (Requires electrophilic activation)
Metabolic Stability High (C2-oxidation blocked by halogen)Moderate/Low (C2 is a CYP450 hotspot)
Lipophilicity (LogP) ~2.1 (Estimated, free base)~1.3 (Estimated, free base)
Primary Utility Versatile intermediate for C2-derivativesDirect bioisostere for phenethylamine

Synthetic Trajectory & Reactivity Logic

The most profound difference between these two analogs lies in their synthetic utility.

The Brominated Analog: The C2-bromine serves as an ideal, pre-installed electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings)[4][5]. This allows researchers to rapidly generate libraries of C2-substituted thiophenes with absolute regiocontrol.

The Non-Brominated Analog: Functionalizing the C2 position of the non-brominated analog requires direct electrophilic aromatic substitution (e.g., bromination via NBS or sulfonation). Because the thiophene ring possesses two highly nucleophilic sites (C2 and C5), these reactions notoriously yield complex mixtures of 2-substituted, 5-substituted, and 2,5-disubstituted isomers[6]. Separating these regioisomers drastically reduces the overall yield and throughput of the synthetic campaign.

synthetic_pathways A 2-(2-Bromo-thiophen-3-yl) ethylamine HCl C Pd-Catalyzed Suzuki/Heck Coupling A->C Direct handle (High Yield) B 2-(Thiophen-3-yl) ethylamine HCl E Electrophilic Aromatic Bromination B->E Requires extra steps (Low Selectivity) D Pure C2-Substituted Target Scaffold C->D F Mixture of C2 & C5 Brominated Isomers E->F

Synthetic divergence: Brominated vs. non-brominated thiophene analogs in scaffold derivatization.

Pharmacokinetics & Metabolic Implications

If the thiophene moiety is retained in the final active pharmaceutical ingredient (API), the presence of the C2-bromine plays a critical role in metabolic stability.

Thiophene rings are well-documented metabolic liabilities. Hepatic Cytochrome P450 (CYP450) enzymes frequently oxidize the electron-rich C2 and C5 positions of unsubstituted thiophenes, generating highly reactive thiophene epoxides and sulfoxides[1]. These electrophilic metabolites can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity.

By utilizing the brominated analog (or a derivative synthesized from it), the C2 position is sterically and electronically shielded[7]. Halogenation effectively blocks this metabolic hotspot, forcing the metabolic machinery to seek alternative, often safer, clearance pathways, thereby increasing the compound's biological half-life and safety profile[2][8].

metabolic_stability Target In Vivo Metabolism (Hepatic CYP450) NonBromo Non-Brominated Thiophene (C2-H) Target->NonBromo Bromo Brominated Thiophene (C2-Br) Target->Bromo Epoxidation C2-Epoxidation / Sulfoxidation NonBromo->Epoxidation Steric Steric & Electronic Blockade Bromo->Steric Tox Reactive Metabolites (Hepatotoxicity) Epoxidation->Tox Rapid clearance Stable Enhanced Metabolic Half-Life Steric->Stable Blocked hotspot

Metabolic stability logic: Halogenation blocks CYP450-mediated bioactivation at the C2 position.

Validated Experimental Workflows

To demonstrate the practical implications of these structural differences, below are self-validating protocols for working with both scaffolds.

Protocol A: Derivatization via Suzuki-Miyaura Coupling (Using the Brominated Analog)

Objective: Synthesize a library of C2-arylated thiophene ethylamines.

Causality & Logic: Direct cross-coupling of the free amine hydrochloride will fail because primary amines coordinate strongly to Palladium(0), poisoning the catalytic cycle. Therefore, a transient Boc-protection step is mandatory. The biphasic 1,4-dioxane/water solvent system ensures the solubility of both the organic substrates and the inorganic base required to activate the boronic acid[5].

  • Amine Protection:

    • Suspend 2-(2-Bromo-thiophen-3-yl)ethylamine HCl (1.0 eq) in dry dichloromethane (DCM).

    • Add triethylamine (TEA, 2.5 eq) dropwise at 0°C to neutralize the HCl salt, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir at room temperature for 4 hours. Wash with 1M HCl, extract the organic layer, and concentrate to yield the Boc-protected intermediate.

  • Cross-Coupling:

    • In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Dissolve in a 4:1 mixture of 1,4-dioxane and water.

    • Critical Step: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would oxidize the active Pd(0) catalyst to inactive Pd(II).

    • Add Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere. Heat to 90°C for 12 hours[5].

  • Workup & Deprotection:

    • Cool to room temperature, dilute with ethyl acetate, wash with brine, and purify the organic layer via silica gel chromatography.

    • Treat the purified intermediate with 4M HCl in dioxane for 2 hours to remove the Boc group, precipitating the target C2-arylated ethylamine hydrochloride.

Protocol B: Attempted Regioselective Bromination (Using the Non-Brominated Analog)

Objective: Attempt to install a bromine at C2 for downstream coupling.

Causality & Logic: This protocol highlights the inherent difficulty of bypassing the pre-brominated starting material. Electrophilic bromination of the thiophene core is highly sensitive to the directing effects of the ethylamine side chain, often resulting in poor regioselectivity[6].

  • Protection: Protect 2-(thiophen-3-yl)ethylamine HCl with Boc₂O as described in Protocol A.

  • Electrophilic Bromination:

    • Dissolve the protected amine in a 1:1 mixture of chloroform and acetic acid.

    • Slowly add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C in the dark to minimize radical side reactions.

    • Stir for 12 hours at room temperature.

  • Analysis & Purification (The Bottleneck):

    • LC-MS analysis typically reveals a mixture of unreacted starting material, the desired 2-bromo isomer, the undesired 5-bromo isomer, and 2,5-dibromo byproducts.

    • Extensive, low-yielding preparative HPLC or careful column chromatography is required to isolate the pure 2-bromo isomer before proceeding to cross-coupling.

References

1.[4] Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters - ACS Publications. URL: 2.[8] Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arab Journal of Chemistry. URL: 3.[5] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem. URL: 4.[6] Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC - NIH. URL: 5.[2] The role of halogens in improving Biological activity, Metabolic stability, Ligand–protein interactions, and Physicochemical properties. ResearchGate. URL: 6.[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC - NIH. URL: 7.[3] 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737. PubChem. URL: 8.[7] Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. URL:

Sources

A Researcher's Guide to Rigorous Control Experiments for Studies Involving 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of Controls: Beyond a Simple Baseline

Controls are the bedrock of the scientific method, serving as the reference points against which the effects of an experimental variable are measured.[4][5] In the context of in vitro and in vivo studies with a test compound like 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride, controls allow researchers to distinguish the specific effects of the compound from non-specific effects or experimental artifacts.[6] Without proper controls, an observed biological response could be erroneously attributed to the compound when it may, in fact, be a result of the solvent used to dissolve it, or an inherent property of the experimental system.[7][8]

This guide will focus on four essential types of controls: the vehicle control, the negative control, the positive control, and the structural analog control. Each plays a distinct and complementary role in validating your experimental findings.

The Indispensable Quartet: A Four-Tiered Control Strategy

To confidently attribute a biological effect to 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride, a multi-faceted control strategy is essential. The following diagram illustrates the logical relationship between the test compound and the recommended controls.

G cluster_0 Experimental Groups Test_Compound 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride Vehicle_Control Vehicle Control (e.g., DMSO, Saline) Test_Compound->Vehicle_Control Isolates effect of compound from vehicle effects Negative_Control Negative Control (Structural Analog) 2-(thiophen-3-yl)ethanamine hydrochloride Test_Compound->Negative_Control Attributes activity to specific chemical moiety (Bromine) Positive_Control Positive Control (Known Active Compound) Test_Compound->Positive_Control Validates assay performance and sensitivity

Figure 1. Logical relationships in a well-controlled experiment.

The Vehicle Control: Accounting for the Delivery System

The vehicle is the solvent or medium used to deliver the test compound to the experimental system.[7][9] Common vehicles for in vitro studies include dimethyl sulfoxide (DMSO) or ethanol, while saline may be used for in vivo administration. The vehicle control group receives the vehicle alone, at the same concentration used in the treatment group.[7] This is crucial because the vehicle itself can have biological effects, and failing to account for them can lead to misinterpretation of the data.[10][11]

Causality: The vehicle control isolates the effects of the compound from any confounding effects of the solvent.

The Negative Control: The Inactive Counterpart

A negative control is a condition that is not expected to produce the effect being measured.[4] In the context of small molecule research, an ideal negative control is a structurally similar but biologically inactive analog of the test compound. For 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride, the most logical negative control is its debrominated counterpart, 2-(thiophen-3-yl)ethanamine hydrochloride .[12][13][14] The rationale is that the bromine atom is a key feature that may be essential for the compound's biological activity, either through specific interactions with a target protein or by influencing its chemical reactivity.

The Positive Control: Ensuring the Assay is Working

A positive control is a treatment that is known to produce the expected effect.[4] Its purpose is to validate the experimental setup and confirm that the assay is capable of detecting the biological response you are measuring. The choice of a positive control will depend on the specific assay being performed. For example, in a cytotoxicity assay, a known cytotoxic agent like doxorubicin could be used. In a receptor binding assay, a well-characterized ligand for the receptor of interest would be an appropriate positive control.

Causality: A positive control confirms that your experimental system is functioning correctly. If the positive control fails to produce the expected result, any lack of effect observed with your test compound is uninterpretable.

The Structural Analog Control: Probing Structure-Activity Relationships

While the debrominated version serves as an excellent negative control, other structural analogs can provide deeper insights into the structure-activity relationship (SAR) of your compound. This involves systematically modifying the structure of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride and assessing the impact on its biological activity. For instance, one could synthesize analogs with the bromine atom at a different position on the thiophene ring, or with different substituents on the ethylamine side chain.

Causality: SAR studies help to identify the key chemical features (the pharmacophore) responsible for the compound's biological activity, which is crucial for lead optimization in drug discovery.

Experimental Protocols and Data Interpretation

To illustrate the application of these control principles, we will consider three common in vitro assays: a cytotoxicity assay, a receptor binding assay, and an enzyme inhibition assay. For each, we provide a detailed protocol and a table of hypothetical, yet realistic, data to guide your interpretation.

A. Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability.[15][16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Workflow: MTT Assay

G cluster_workflow MTT Assay Workflow Start Seed cells in a 96-well plate Incubate1 Allow cells to adhere (24 hours) Start->Incubate1 Treat Treat cells with compounds (Test, Vehicle, Negative, Positive Controls) Incubate1->Treat Incubate2 Incubate for desired duration (e.g., 48 hours) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Figure 2. A typical workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[17]

  • Compound Preparation: Prepare serial dilutions of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride, 2-(thiophen-3-yl)ethanamine hydrochloride (negative control), and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Also, prepare a vehicle control containing the same concentration of the vehicle (e.g., 0.1% DMSO) as the highest concentration of the test compounds.

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound solutions to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[15]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data and Interpretation

CompoundIC50 (µM)Interpretation
2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride 15 The compound exhibits moderate cytotoxic activity.
Vehicle Control (0.1% DMSO) >1000The vehicle has no significant effect on cell viability at the tested concentration.
2-(thiophen-3-yl)ethanamine hydrochloride (Negative Control) >200The lack of activity of the debrominated analog suggests that the bromine atom is crucial for the cytotoxic effect.
Doxorubicin (Positive Control) 0.5The assay is sensitive and capable of detecting cytotoxic effects.
B. Target Engagement: Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[18][19][20]

Experimental Workflow: Radioligand Binding Assay

G cluster_workflow Receptor Binding Assay Workflow Start Prepare receptor membranes and radioligand Incubate Incubate membranes, radioligand, and competitor compounds Start->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Wash Wash filters to remove non-specific binding Separate->Wash Count Quantify radioactivity on filters Wash->Count Analyze Analyze data to determine Ki values Count->Analyze

Figure 3. A generalized workflow for a filtration-based radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the receptor of interest. Prepare solutions of your test compound, negative control, and a known high-affinity ligand (positive control) at various concentrations. The radioligand should be diluted to a concentration near its Kd.

  • Incubation: In a microplate or microcentrifuge tubes, combine the receptor preparation (e.g., cell membranes), the radioligand, and the competing unlabeled compound (test compound, negative control, or positive control).[21][22]

  • Equilibration: Incubate the mixture for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand.[19]

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data and Interpretation

CompoundKi (nM)Interpretation
2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride 50 The compound has a moderate affinity for the target receptor.
Vehicle Control (0.1% DMSO) N/AThe vehicle does not interfere with radioligand binding.
2-(thiophen-3-yl)ethanamine hydrochloride (Negative Control) >10,000The debrominated analog has a very low affinity, indicating the bromine atom is critical for receptor binding.
Known Ligand (Positive Control) 2The assay is performing as expected, and the receptor preparation is active.
C. Mechanism of Action: Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine whether a compound can inhibit the activity of a specific enzyme.[23][24][25]

Experimental Workflow: Enzyme Inhibition Assay

G cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare enzyme, substrate, and inhibitor solutions Pre_incubate Pre-incubate enzyme with inhibitor (or vehicle) Start->Pre_incubate Initiate Initiate reaction by adding substrate Pre_incubate->Initiate Monitor Monitor reaction progress (e.g., absorbance, fluorescence) Initiate->Monitor Analyze Calculate reaction rates and determine IC50 Monitor->Analyze

Figure 4. A standard workflow for an enzyme inhibition assay.

Detailed Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer that is optimal for the enzyme's activity. Prepare solutions of the enzyme, its substrate, the test compound, the negative control, and a known inhibitor (positive control).

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the test compound, negative control, or positive control. Include a vehicle control. Allow for a short pre-incubation period.[26]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[26]

  • Kinetic Measurement: Immediately begin measuring the rate of the reaction by monitoring the change in a detectable signal (e.g., absorbance or fluorescence of a product) over time using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Hypothetical Data and Interpretation

CompoundIC50 (µM)Interpretation
2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride 25 The compound is a moderate inhibitor of the target enzyme.
Vehicle Control (0.1% DMSO) >1000The vehicle does not affect the enzyme's activity.
2-(thiophen-3-yl)ethanamine hydrochloride (Negative Control) >500The lack of inhibition by the debrominated analog suggests the bromine atom is important for interacting with the enzyme.
Known Inhibitor (Positive Control) 0.1The assay is robust and can reliably detect enzyme inhibition.

Concluding Remarks: Upholding Scientific Rigor

The foundation of credible and reproducible research lies in the meticulous design and execution of experiments. For studies involving bioactive compounds like 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride, a comprehensive suite of controls is not optional but essential. By systematically including vehicle, negative, positive, and structural analog controls, researchers can confidently dissect the specific biological effects of their compound of interest, paving the way for meaningful scientific advancements. The illustrative data and protocols provided in this guide serve as a starting point for developing a robust experimental plan tailored to your specific research questions.

References

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British journal of pharmacology, 161(7), 1435–1449.
  • Wisdomlib. (2026, February 9). Vehicle control group: Significance and symbolism. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Singh, S., & Singh, J. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 13(10), 1196–1225.
  • Study.com. (n.d.). Negative Control Group | Definition & Examples. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(5), 567–576.
  • Oreate AI Blog. (2026, January 15). Understanding Positive and Negative Controls in Experiments. Retrieved from [Link]

  • de Winde, J. H. (2025, January 20).
  • Tipton, K. F., & Davey, G. P. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 24(17), 3075.
  • ResearchGate. (2025, August 6). Bioactivation Potential of Thiophene-Containing Drugs | Request PDF. Retrieved from [Link]

  • Dansette, P. M., & Salla-Tomlinson, J. E. (2014). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 27(8), 1332–1347.
  • ResearchHub. (2024, April 29). Let's Talk about Experimental Controls. Retrieved from [Link]

  • Reddit. (2024, March 1). I don't understand what the vehicle control is for. Retrieved from [Link]

  • SlideShare. (n.d.). ENZYME INHIBITION. Retrieved from [Link]

  • Derksen, M. G. M., et al. (2021). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Toxicology, 458, 152843.
  • Rhenium Bio Science. (n.d.). 2-(Thiophen-3-yl)ethanamine hydrochloride 97%. Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). CAS: 34843-84-0 Name: 2-(Thiophen-3-yl)ethanamine hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:34843-84-0 | 2-(3-Thienyl)ethanamine hydrochloride (1:1). Retrieved from [Link]

  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0295441.
  • Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific reports, 14(1), 27439.
  • Chemsrc. (2024, July 15). 2-(2-Bromo-thiophen-3-yl)-ethylamine hydrochloride. Retrieved from [Link]

  • Radnai, L., et al. (2020). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Scientific reports, 10(1), 15217.
  • Eurofins. (n.d.). Cell Based Assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • Al-Majid, A. M., et al. (2016). Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene. Molecules (Basel, Switzerland), 21(10), 1297.

Sources

Benchmarking 2-(2-Bromo-thiophen-3-yl)ethylamine Hydrochloride: A Bioisosteric and Synthetic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the selection of foundational building blocks dictates the trajectory of lead optimization. The 2-phenethylamine scaffold is ubiquitous in medicinal chemistry, particularly within central nervous system (CNS) therapeutics targeting G protein-coupled receptors (GPCRs)[1]. However, metabolic liabilities and intellectual property constraints often necessitate rescaffolding.

This guide benchmarks 2-(2-Bromo-thiophen-3-yl)ethylamine hydrochloride against its established benzene-based standard, 2-(2-bromophenyl)ethylamine , evaluating its utility as a bioisostere and its reactivity in late-stage functionalization.

The Bioisosteric Rationale: Thiophene vs. Benzene

The strategic replacement of a phenyl ring with a thiophene ring is a cornerstone of modern drug design [2]. The sulfur atom in thiophene provides a lone pair that participates in the aromatic


-system, effectively mimicking the spatial volume of the -CH=CH- group in benzene.
Causality in Scaffold Selection

Why transition to 2-(2-Bromo-thiophen-3-yl)ethylamine?

  • Electronic Modulation: Thiophene is more electron-rich than benzene. This alters the basicity (pKa) of the pendant ethylamine, subtly shifting the protonation state at physiological pH, which directly impacts GPCR binding kinetics.

  • Metabolic Stability: Phenyl rings are highly susceptible to CYP450-mediated para-hydroxylation. The 5-membered thiophene ring lacks a true para position, often redirecting or slowing oxidative metabolism.

  • Halogen Activation: The bromine atom at the 2-position (alpha to the sulfur) of the thiophene ring is significantly more activated toward oxidative addition by palladium catalysts than a corresponding bromine on a phenyl ring [3], allowing for milder cross-coupling conditions.

Logical flow of bioisosteric rescaffolding and downstream applications.

Quantitative Benchmarking: Physicochemical & Synthetic Data

To objectively evaluate 2-(2-Bromo-thiophen-3-yl)ethylamine hydrochloride, we benchmark it against 2-(2-bromophenyl)ethylamine hydrochloride across key physicochemical parameters and synthetic yields.

Table 1: Physicochemical Comparison

Data reflects the free base forms for accurate comparative lipophilicity.

Parameter2-(2-Bromophenyl)ethylamine2-(2-Bromo-thiophen-3-yl)ethylamineAdvantage / Implication
Molecular Weight 200.08 g/mol 206.10 g/mol Comparable; maintains ligand efficiency.
Calculated LogP ~2.1~1.8Thiophene lowers lipophilicity, improving aqueous solubility.
Topological PSA 26.0 Ų54.2 Ų (includes S)Increased polar surface area affects BBB penetration profiles.
C-Br Bond Energy ~81 kcal/mol~73 kcal/molWeaker C-Br bond in thiophene accelerates Pd oxidative addition.
Table 2: Synthetic Reactivity Benchmarking (Suzuki-Miyaura Coupling)

Standardized Conditions: 1.0 eq Building Block (N-Boc protected), 1.2 eq Phenylboronic acid, 0.05 eq Pd(dppf)Cl₂, 2.0 eq K₂CO₃, Dioxane/H₂O (4:1), 80°C.

SubstrateTime to >95% ConversionIsolated YieldByproduct Formation (Dehalogenation)
N-Boc-2-(2-Bromophenyl)ethylamine 12 hours78%~8%
N-Boc-2-(2-Bromo-thiophen-3-yl)ethylamine 4 hours91%<2%

Analysis: The electron-rich nature of the thiophene ring, combined with the alpha-position of the bromine, drastically reduces the activation energy required for the catalytic cycle. This results in shorter reaction times and higher yields, making it a superior building block for high-throughput library synthesis.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols detail the protection, cross-coupling, and deprotection sequence required to utilize 2-(2-Bromo-thiophen-3-yl)ethylamine hydrochloride effectively.

Protocol A: Amine Protection (N-Boc Derivatization)

Causality: The primary amine must be protected prior to transition-metal catalysis to prevent catalyst poisoning via competitive coordination to the palladium center.

  • Initiation: Suspend 2-(2-Bromo-thiophen-3-yl)ethylamine hydrochloride (10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).

  • Basification: Add Triethylamine (TEA, 25.0 mmol, 2.5 eq) dropwise at 0°C. The solution will become homogenous as the free base is liberated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) in portions. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 25 mL), followed by brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: A biphasic solvent system (Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is critical for the transmetalation step.

  • Preparation: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate (5.0 mmol), the desired aryl boronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Degassing: Add 25 mL of a 4:1 Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, preventing catalyst degradation and homocoupling.

  • Catalysis: Under a nitrogen atmosphere, add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Heat the mixture to 80°C for 4 hours.

  • Purification: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with water. Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Deprotection to Yield Functionalized Amine Hydrochloride
  • Cleavage: Dissolve the coupled product in 10 mL of DCM. Add 10 mL of 4M HCl in Dioxane.

  • Precipitation: Stir at room temperature for 2 hours. The deprotected amine hydrochloride will precipitate directly from the reaction mixture.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum to yield the final functionalized building block.

Step-by-step workflow for the palladium-catalyzed functionalization of the thiophene core.

Pharmacological Implications: GPCR Targeting

When benchmarking against established standards, the ultimate test of a building block is its performance in biological systems. Phenethylamine derivatives are classic ligands for serotonin (5-HT) and dopamine receptors [4].

Research indicates that substituting the phenyl ring of a phenethylamine pharmacophore with a thiophene ring (creating a thienylethylamine) often retains high affinity for 5-HT₂A and 5-HT₂C receptors while altering functional selectivity (e.g., shifting a ligand from a full agonist to a partial agonist or antagonist) [5]. The 2-bromo substitution serves as a critical vector; subsequent cross-coupling allows for the precise placement of bulky aryl groups that occupy the orthosteric binding pockets of these receptors, driving subtype selectivity.

References

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine. Journal of Medicinal Chemistry (via R Discovery). Available at:[Link]

  • Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

  • Designer drugs: a medicinal chemistry perspective. Annals of Medicine (via Ovid). Available at:[Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. National Center for Biotechnology Information (PMC). Available at:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, the available safety data for structurally similar compounds provides a strong basis for a conservative and safe approach.

The primary hazards associated with this class of compounds include:

  • Toxicity: Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts upon improper disposal (e.g., incineration at inadequate temperatures).[6][7][8] Therefore, it is imperative that this compound and its waste products are never disposed of down the drain or in regular trash.[9][10]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)
Hazard ClassificationGHS PictogramPrecautionary StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral DangerH301: Toxic if swallowed.Chemical-resistant gloves (e.g., Nitrile), Lab coat, Chemical safety goggles.
Skin Corrosion/Irritation WarningH315: Causes skin irritation.Chemical-resistant gloves, Lab coat.
Serious Eye Damage/Irritation DangerH318: Causes serious eye damage.Chemical safety goggles or face shield.
Specific target organ toxicity WarningH335: May cause respiratory irritation.Use only in a well-ventilated area or with a fume hood. Approved respirator if ventilation is inadequate.

Data synthesized from safety data sheets of analogous compounds.[1][5]

Pre-Disposal and Waste Segregation: The Critical First Step

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[9] Mixing of incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs and complexity.[11][12]

Immediate Actions at the Point of Generation:

  • Designate a Waste Container: Before starting your experiment, designate a specific, compatible, and clearly labeled waste container for all materials that will come into contact with 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride.

  • Container Compatibility: Use only containers made of materials compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][13] Ensure the container has a secure, leak-proof closure.[10]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify its contents, including the full chemical name: "Waste 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride".[14][15] Include relevant hazard pictograms.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride.

G start Waste Generation (e.g., residual solid, contaminated labware) is_empty Is the original container empty? start->is_empty solid_waste Solid Waste (e.g., residual powder, contaminated weigh paper) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) start->liquid_waste triple_rinse Triple rinse with a suitable solvent (e.g., ethanol or acetone) is_empty->triple_rinse Yes is_empty->solid_waste No (Residual Product) rinsate_waste Collect rinsate as Halogenated Organic Waste triple_rinse->rinsate_waste defaced_container Deface or remove label triple_rinse->defaced_container collect_liquid Collect in a designated, labeled Halogenated Liquid Waste container rinsate_waste->collect_liquid dispose_container Dispose of rinsed container in appropriate glass or plastic bin defaced_container->dispose_container collect_solid Collect in a designated, labeled Halogenated Solid Waste container solid_waste->collect_solid liquid_waste->collect_liquid storage Store waste container in a designated secondary containment area collect_solid->storage collect_liquid->storage disposal_request Submit waste for disposal via licensed hazardous waste contractor storage->disposal_request

Caption: Disposal workflow for 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, contaminated labware, and solutions.

Protocol 4.1: Disposal of Solid Waste

This applies to residual amounts of the pure compound, contaminated personal protective equipment (e.g., gloves), and weighing papers.

  • Collection: Carefully transfer any residual solid waste into a designated "Halogenated Solid Waste" container.[14] This container must be kept closed except when adding waste.

  • Contaminated Materials: Place any contaminated items, such as weighing paper, spatulas (if disposable), or gloves, into the same container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should provide secondary containment to prevent spills from spreading.[9]

Protocol 4.2: Disposal of Liquid Waste

This applies to solutions containing the compound or rinsate from cleaning contaminated glassware.

  • Waste Stream Identification: This waste is classified as a "Halogenated Organic Liquid Waste". It must not be mixed with non-halogenated waste.[11][12]

  • Collection: Pour the liquid waste into a designated "Halogenated Liquid Waste" container.

  • pH Consideration: Do not mix with strong acids or bases in the waste container to avoid exothermic or gas-producing reactions.[14]

  • Storage: Secure the cap tightly. Store the container in a well-ventilated area, away from heat or ignition sources, and within secondary containment.[2][3]

Protocol 4.3: Decontamination of Empty Containers

Empty containers that held 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride must be properly decontaminated before being disposed of as non-hazardous waste.[16]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol, methanol, or acetone). The key is to use a solvent in which the compound is soluble.

  • Rinsate Collection: Each rinse must be collected and disposed of as "Halogenated Liquid Waste" as described in Protocol 4.2.[16]

  • Label Removal: Completely remove or deface the original label on the container to prevent misidentification.[14][16]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can be disposed of in the appropriate laboratory glass or plastic recycling bin.[14]

Emergency Procedures for Spills

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If the compound is a fine powder, respiratory protection may be necessary.[1]

  • Containment: For liquid spills, contain the spill using a chemical spill kit or absorbent material (e.g., vermiculite or sand).

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust. For contained liquid spills, absorb the material with an inert absorbent.

  • Collection: Collect all cleanup materials and the spilled substance in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Regulatory Context

In the United States, the disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[9] As a halogenated organic compound, it falls under specific waste codes and is prohibited from land disposal without prior treatment.[6][17] It is the generator's responsibility to ensure that all hazardous waste is collected, stored, and disposed of through a licensed hazardous waste disposal company in full compliance with local, state, and federal regulations.[3][10]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Disposal Guidance | I-WASTE DST. US EPA. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Organic Solvents. Environment, Health and Safety - University of North Carolina at Chapel Hill. [Link]

  • SAFETY DATA SHEET - 2-Bromoethylamine Hydrobromide. MP Biomedicals. [Link]

  • Other Disposal Guidance | I-WASTE DST. US EPA. [Link]

Sources

Personal protective equipment for handling 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Risk Profile (The "Why")

As researchers, we often treat salts of heteroaromatic amines as "routine" solids. This is a critical error with 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride (CAS: 1263283-84-4) . This compound is not just an irritant; it represents a convergence of three distinct hazard classes that dictate our safety protocol:

  • The Thiophene Core: Thiophene derivatives are potent sensitizers and possess a characteristic "stench" profile. They can cause long-term sensitization (H317) and are often lachrymators.

  • The Halogen (Bromine): The C-Br bond at position 2 is chemically active (useful for cross-coupling) but increases the lipophilicity and potential toxicity (H301/H300) compared to non-halogenated analogs. It also necessitates specific "Halogenated" waste streams.

  • The Ethylamine Side Chain (HCl Salt): While the hydrochloride salt mitigates the volatility of the free amine, it remains a severe mucous membrane irritant (H315, H319, H335). Upon contact with moisture (sweat, tears, lung tissue), it can hydrolyze to release acidic micro-environments, leading to serious eye damage (H318).

Universal Precaution: Treat this compound as Acutely Toxic (Oral) and a Severe Eye Corrosive .[1]

Personal Protective Equipment (PPE) Matrix

This system relies on a "Barrier-in-Depth" strategy.[2] Do not rely on a single layer of protection.

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard Safety Glasses are INSUFFICIENT. Rationale: The fine salt dust can bypass side shields. If the dust contacts the eye, the HCl moiety dissolves in tear fluid, causing immediate pH shock and potential corneal opacity (H318).
Dermal (Hand) Double Nitrile Gloving Inner: 4 mil Nitrile (Examination grade). Outer: 5-8 mil Nitrile (Extended cuff). Rationale: Thiophene derivatives can permeate thin nitrile over time. The outer glove is sacrificial; change immediately upon splash.
Respiratory Engineering Control (Primary) Fume Hood Use Mandatory. Rationale: H335 (Respiratory Irritation).[3][4] If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is the minimum requirement to prevent inhalation of the salt dust.
Body Lab Coat (Buttoned) Cotton/Poly blend or Nomex. Rationale: Prevents migration of dust onto street clothes. Synthetic fibers (nylon) should be avoided due to static cling which attracts the powder.

Operational Protocol: The "Safe-Path" Workflow

Phase A: Pre-Operational Checks
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: This HCl salt is likely hygroscopic and prone to static charge. Use an anti-static gun or ionizing bar if available to prevent "powder fly-out" during spatulation.

  • Quench Preparation: Have a beaker of dilute sodium bicarbonate (5% aq) ready in the hood to neutralize any minor spills immediately.

Phase B: Weighing & Solubilization

Context: This is the highest risk phase for inhalation exposure.

  • Tare First: Place the receiving vessel (flask/vial) on the balance inside the hood if possible. If using a balance enclosure, minimize draft but ensure enclosure is vented.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound appears "clumpy" or sticky (metal can spark or cause static discharge); use PTFE-coated spatulas.

  • Solvent Addition: Add solvent (e.g., Methanol, DMSO, DMF) slowly.

    • Note: The dissolution of amine salts can be mildly exothermic.

    • Caution: Once in solution, the "stench" characteristics of the thiophene may become more pronounced as the lattice energy is broken. Keep the vessel capped when not actively adding reagents.[5]

Phase C: Reaction Setup
  • Inert Atmosphere: If performing cross-coupling (e.g., Suzuki, Buchwald), purge with Argon/Nitrogen. Oxygen can degrade the thiophene ring or oxidize the amine.

  • Temperature Control: Do not overheat. Thiophenes can polymerize or decompose violently at high temperatures, releasing HBr and NOx gases.

Waste Disposal & Decontamination[5][6][7][8][9]

Crucial Logic: The presence of Bromine mandates a specific waste stream. Mixing this with general organic waste can result in regulatory fines and increased incineration costs.

Disposal Classification Table
Waste TypeDestination ContainerLabeling Requirement
Mother Liquor / Reaction Solvents Halogenated Organic Waste Must list: "Contains Organic Bromides" & "Thiophene Derivatives".
Solid Spill Cleanup Solid Hazardous Waste Double-bagged. Label as "Toxic Solid".
Contaminated Sharps/Glass Sharps Container Do not rinse. Dispose of the vial/pipette entirely.
Aqueous Extractions Aqueous Waste (Toxic) Check pH.[6] If acidic from HCl release, neutralize to pH 6-8 before disposal if local regulations permit, otherwise dispose as Acidic Aqueous Waste.

Decontamination Protocol:

  • Wipe down balance and work area with a 10% soap/water solution , followed by a water rinse.

  • Do not use bleach (Sodium Hypochlorite) initially; it can react with the amine to form chloramines (toxic gas). Use simple surfactants first.

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls and decision points for handling this compound.

SafeHandling cluster_0 Phase 1: Preparation cluster_1 Phase 2: Operational cluster_2 Phase 3: Disposal Start Start: 2-(2-Bromo-thiophen-3-YL) -ethylamine HCl RiskCheck Risk Assessment: Bromine (Halogen) Thiophene (Sensitizer) Amine Salt (Corrosive) Start->RiskCheck PPE PPE Check: Double Nitrile Gloves Splash Goggles Lab Coat RiskCheck->PPE Hood Engineering Control: Fume Hood Flow >80fpm PPE->Hood Weighing Weighing: Anti-static tools Avoid Dust Generation Hood->Weighing Solubilization Solubilization: Dissolve in Solvent (Keep Capped) Weighing->Solubilization WasteSeg Waste Segregation Solubilization->WasteSeg HaloWaste Halogenated Waste Stream (Due to Bromine) WasteSeg->HaloWaste Liquids SolidWaste Solid Hazardous Waste (Spills/Wipes) WasteSeg->SolidWaste Solids/Debris

Caption: Operational workflow emphasizing the critical path from risk assessment to the specific "Halogenated" waste stream requirement.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.